molecular formula CH3Na3O3Si B3423765 tripotassium;methyl(trioxido)silane CAS No. 31795-24-1

tripotassium;methyl(trioxido)silane

Cat. No.: B3423765
CAS No.: 31795-24-1
M. Wt: 160.09 g/mol
InChI Key: TYWKEXJQDDWAAM-UHFFFAOYSA-N
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Description

Tripotassium;methyl(trioxido)silane is a useful research compound. Its molecular formula is CH3Na3O3Si and its molecular weight is 160.09 g/mol. The purity is usually 95%.
The exact mass of the compound Silanetriol, 1-methyl-, potassium salt (1:3) is 159.95445333 g/mol and the complexity rating of the compound is 28.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tripotassium;methyl(trioxido)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/CH3O3Si.3K/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UAEHYLMDLZKQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]([O-])([O-])[O-].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH3K3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890900
Record name Silanetriol, 1-methyl-, potassium salt (1:3)
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Molecular Weight

208.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65351-55-5, 31795-24-1
Record name Tripotassium methylsilanetriolate
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Record name Silanetriol, 1-methyl-, potassium salt (1:3)
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Record name Silanetriol, 1-methyl-, potassium salt (1:3)
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Record name Potassium methylsilanetriolate
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Record name Tripotassium methylsilanetriolate
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Record name TRIPOTASSIUM METHYLSILANETRIOLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tripotassium;methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate, is an organosilicon compound with the chemical formula CH₃K₃O₃Si. It is the tripotassium salt of methylsilanetriol. This compound is of growing interest in various scientific and industrial fields due to its unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its synthesis, reactivity, and potential applications relevant to researchers and professionals in drug development. While direct research on this specific salt in drug development is limited, the biological activity of its parent compound, methylsilanetriol, offers intriguing possibilities.

Chemical and Physical Properties

This compound is typically supplied as an aqueous solution. The properties of the solution can vary depending on the concentration.

Table 1: Physical and Chemical Properties of this compound Solution

PropertyValueSource(s)
Appearance Colorless to slightly yellow liquid[1]
Odor Characteristic[]
Molecular Formula CH₃K₃O₃Si[3]
Molecular Weight 208.41 g/mol [3]
Boiling Point ~112 °C at 1,013 hPa (for a solution)[4]
Density ~1.388 g/cm³ at 20 °C (for a solution)[4]
Solubility Soluble in water[3]

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the hydrolysis and subsequent neutralization of a methyltrialkoxysilane or methyltrichlorosilane with potassium hydroxide.

Synthesis from Methyltrichlorosilane

A common industrial method for producing potassium methylsilanetriolate is the reaction of methyltrichlorosilane with potassium hydroxide.[]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • Methyltrichlorosilane (CH₃SiCl₃)

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Three-neck round-bottom flask

  • Condenser

  • pH meter or pH indicator strips

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, prepare a solution of potassium hydroxide in a mixture of ethanol and water. The exact concentrations should be calculated to achieve the desired final product concentration, typically around 40% in water.

  • Cool the potassium hydroxide solution in an ice bath to control the reaction temperature.

  • Slowly add methyltrichlorosilane to the cooled potassium hydroxide solution via the dropping funnel with vigorous stirring. The reaction is exothermic and produces hydrochloric acid, which is neutralized by the potassium hydroxide. Maintain the temperature below 25°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the pH of the solution. It should be strongly alkaline.

  • The resulting product is an aqueous solution of this compound. The primary by-product, potassium chloride (KCl), may precipitate out of solution depending on the concentration and can be removed by filtration if necessary.

  • For purification, the solution can be filtered to remove any solid impurities. Further purification for laboratory use may involve techniques such as dialysis to remove excess salts, although this is not commonly described in the literature.

Diagram 1: Synthesis of this compound

G MTS Methyltrichlorosilane (CH₃SiCl₃) Reactor Reaction Vessel (Controlled Temperature) MTS->Reactor KOH Potassium Hydroxide (KOH) KOH->Reactor Solvent Ethanol/Water Solvent->Reactor Product This compound Solution Reactor->Product Filtration Filtration Product->Filtration Byproduct Potassium Chloride (KCl) Filtration->Byproduct Removal PurifiedProduct Purified Solution Filtration->PurifiedProduct

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Hydrolysis and Condensation

In aqueous solutions, this compound exists in equilibrium with methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide. The silanol groups of methylsilanetriol are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomeric and polymeric structures. The rate and extent of this condensation are influenced by factors such as pH, concentration, and temperature.

Surface Modification

This compound is utilized as a surface modifying agent, particularly for imparting hydrophobicity to various substrates.[1] The mechanism involves the reaction of the silanol groups with hydroxyl groups present on the surface of materials like glass, ceramics, and minerals.

Experimental Protocol: Surface Modification of Glass Slides

Materials:

  • Glass microscope slides

  • This compound solution (e.g., 10% in water)

  • Distilled water

  • Ethanol

  • Oven

  • Beakers

  • Contact angle goniometer (for analysis)

Procedure:

  • Clean the glass microscope slides thoroughly by sonicating in a sequence of distilled water and ethanol, then dry them in an oven at 110°C for 1 hour.

  • Prepare a dilute aqueous solution of this compound (e.g., 1-5% w/v).

  • Immerse the cleaned and dried glass slides in the this compound solution for a specified time (e.g., 30 minutes to 2 hours).

  • Remove the slides from the solution and rinse them thoroughly with distilled water to remove any unreacted material.

  • Cure the treated slides in an oven at a specific temperature (e.g., 100-120°C) for 1-2 hours. During this step, condensation reactions occur between the silanol groups of the adsorbed methylsilanetriol and the hydroxyl groups on the glass surface, forming a covalent siloxane bond.

  • Allow the slides to cool to room temperature. The surface should now exhibit hydrophobic properties.

  • Analyze the surface modification by measuring the water contact angle. An increase in the contact angle compared to an untreated slide indicates successful hydrophobic modification.

Diagram 2: Surface Modification Workflow

G Start Clean Glass Substrate Immersion Immerse in Tripotassium; methyl(trioxido)silane Solution Start->Immersion Rinsing Rinse with Distilled Water Immersion->Rinsing Curing Cure in Oven Rinsing->Curing End Hydrophobic Surface Curing->End Analysis Contact Angle Measurement End->Analysis

Caption: General workflow for surface modification using this compound.

Cross-linking Agent

Relevance for Drug Development Professionals

Direct applications of this compound in drug development are not well-documented in peer-reviewed literature. However, the biological activities of its parent compound, methylsilanetriol, suggest potential areas of interest for researchers.

Biological Activity of Methylsilanetriol

Methylsilanetriol is a bioavailable source of silicon, an element recognized for its importance in connective tissue health. Studies on methylsilanetriol have indicated several biological effects:

  • Collagen Synthesis: Methylsilanetriol has been shown to promote the synthesis of collagen by fibroblasts, which is crucial for the integrity and repair of skin, bones, and cartilage.[]

  • Wound Healing: By stimulating the production of extracellular matrix proteins like collagen and elastin, methylsilanetriol may accelerate wound healing processes.[]

  • Bone Mineralization: There is evidence to suggest that methylsilanetriol can enhance bone mineralization, presenting a potential therapeutic avenue for bone resorption disorders such as osteoporosis.[]

  • Anti-inflammatory and Antioxidant Effects: Some studies suggest that methylsilanetriol possesses anti-inflammatory and antioxidant properties.[]

Potential Applications in Drug Delivery

While not yet explored for this compound specifically, organosilicon compounds and silica-based materials are extensively researched for drug delivery applications. The ability of this compound to act as a precursor for silica networks could be leveraged in the following ways:

  • Precursor for Silica Nanoparticles: this compound could potentially be used in the synthesis of silica nanoparticles for drug encapsulation and delivery. The sol-gel process, initiated by the hydrolysis and condensation of this compound, could be controlled to produce nanoparticles with desired size and porosity.

  • Surface Functionalization of Drug Carriers: The reactivity of the silanol groups could be utilized to functionalize the surface of existing drug delivery systems (e.g., liposomes, polymeric nanoparticles) to improve their stability, biocompatibility, or targeting capabilities.

Diagram 3: Potential Roles in Drug Development

G Compound This compound MST Methylsilanetriol (Bioactive Form) Compound->MST Hydrolysis Silica Silica Network Precursor Compound->Silica Condensation Collagen Collagen Synthesis MST->Collagen WoundHealing Wound Healing MST->WoundHealing Bone Bone Mineralization MST->Bone Nanoparticles Silica Nanoparticles Silica->Nanoparticles SurfaceMod Surface Functionalization Silica->SurfaceMod DrugDelivery Drug Delivery Systems Nanoparticles->DrugDelivery SurfaceMod->DrugDelivery

Caption: Potential research avenues for this compound in drug development.

Analytical Characterization

Standard analytical techniques can be employed to characterize this compound and materials derived from it.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected ObservationsSource(s)
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic peaks for Si-O-Si, Si-CH₃, and O-H bonds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, ¹H, ¹³C) Structural elucidation and monitoring of hydrolysis/condensation.Chemical shifts corresponding to the silicon, methyl, and hydroxyl environments.[6]
Thermogravimetric Analysis (TGA) Assessment of thermal stability and composition.Weight loss corresponding to the dehydration and decomposition of the compound.[7]
Contact Angle Goniometry Evaluation of surface hydrophobicity.Measurement of the water contact angle on treated surfaces.[8]

Safety and Handling

This compound solutions are alkaline and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organosilicon compound with established applications in surface modification and as a cross-linking agent. While its direct role in drug development is currently underexplored, the known biological activities of its parent compound, methylsilanetriol, suggest that it could be a valuable tool for researchers in this field. Further investigation into its use as a precursor for biocompatible silica-based drug delivery systems and for the surface functionalization of biomaterials is warranted. This guide provides a foundational understanding of its chemical properties and experimental methodologies to facilitate future research and development.

References

Synthesis of Tripotassium Methyl(trioxido)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripotassium methyl(trioxido)silane, also known as potassium methyl siliconate or potassium methylsilanetriolate, is an organosilicon compound with a diverse range of applications, including as a water repellent for construction materials, a surface modifier, and an intermediate in the synthesis of other organic and inorganic chemicals.[1][2] Its utility in drug delivery systems is also an area of active research.[3] This technical guide provides an in-depth overview of the core synthesis methods for this compound, complete with experimental protocols and quantitative data.

Core Synthesis Routes

The synthesis of tripotassium methyl(trioxido)silane primarily involves the reaction of a methylsilicon precursor with potassium hydroxide. The choice of precursor and reaction conditions can influence the purity and form of the final product. The most common precursors are methyltrichlorosilane, methyltrimethoxysilane, and methylsilanetriol.

From Methyltrichlorosilane

The reaction of methyltrichlorosilane (CH₃SiCl₃) with potassium hydroxide (KOH) is a common industrial method for producing potassium methyl siliconate.[1] A key challenge with this method is the formation of a gel upon the addition of the chlorosilane to an aqueous alkali solution, which can be difficult to purify and redissolve.[4] To circumvent this, a two-step process involving the initial formation of an alkoxylated silane is often employed.

A variation of this method involves the initial hydrolysis of methyltrichlorosilane followed by reaction with potassium hydroxide. However, this can also lead to gel formation.

From Methyltrimethoxysilane (MTMS)

Methyltrimethoxysilane (MTMS) serves as a less reactive precursor compared to methyltrichlorosilane, offering better control over the reaction. The synthesis involves the hydrolysis of MTMS to methylsilanetriol, which then reacts with potassium hydroxide. The hydrolysis of MTMS is a critical step and can be influenced by factors such as pH and the presence of catalysts.[5][6][7][8]

From Methylsilanetriol

Direct reaction of methylsilanetriol with potassium hydroxide is another synthetic route.[9] This method offers a more direct pathway to the desired product, assuming the availability of the methylsilanetriol precursor. The reaction is typically carried out in an aqueous medium under controlled temperature conditions.[9]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for the synthesis of tripotassium methyl(trioxido)silane.

ParameterValueReference
Example 1: From Methyltrichlorosilane via Alkoxylation
Reactant 1Methyltrichlorosilane (200 parts)[4]
Reactant 2Methanol (84.8 parts) & Water (12.2 parts) blend[4]
Reactant 335% aqueous Potassium Hydroxide (92 parts)[4]
IntermediateSiloxane Methoxylate (53 parts)[4]
Final Product Solids Content48.6%[4]
Temperature (Alkoxylation)0°C to 36°C[4]
Addition Time (Methanol-Water)35 minutes[4]
Addition Time (Methoxylate to KOH)3 minutes[4]
ParameterValueReference
Example 2: From Methylsilanetriol
Reactant 1Methylsilanetriol[9]
Reactant 2Concentrated Potassium Hydroxide solution[9]
SolventWater[9]
Reaction Temperature25-30°C[9]

Experimental Protocols

Protocol 1: Synthesis from Methyltrichlorosilane via Alkoxylation

This protocol is based on a method designed to avoid gel formation.[4]

Step 1: Preparation of the Alkoxylated Silane Intermediate

  • To a 1-liter flask containing 200 parts of methyltrichlorosilane, add a blend of 84.8 parts of methanol and 12.2 parts of water with vigorous agitation over a period of 35 minutes.

  • The temperature will initially drop to approximately 0°C and then rise to around 36°C by the end of the addition.

  • The resulting product is a siloxane methoxylate.

Step 2: Formation of Potassium Methyl Siliconate

  • With vigorous stirring, add 53 parts of the prepared siloxane methoxylate to 92 parts of a 35% aqueous solution of potassium hydroxide over a 3-minute period.

  • The methoxylate will disperse immediately to form a clear solution of potassium methyl siliconate.

Protocol 2: Synthesis from Methylsilanetriol

This protocol describes the direct reaction of methylsilanetriol with potassium hydroxide.[9]

  • Prepare a concentrated solution of potassium hydroxide by dissolving it in water.

  • Gradually add methylsilanetriol to the potassium hydroxide solution while stirring continuously.

  • Maintain the reaction mixture at a moderate temperature of approximately 25-30°C until the methylsilanetriol is completely dissolved.

  • The resulting solution of potassium methylsilanetriolate can be concentrated or dried as needed.

Visualizations

Synthesis Pathways

Synthesis_Pathways MTS Methyltrichlorosilane (CH₃SiCl₃) Product Tripotassium Methyl(trioxido)silane MTS->Product + KOH (aq) (potential gel formation) AlkoxySilane Alkoxylated Silane Intermediate MTS->AlkoxySilane + Methanol/Water MTMS Methyltrimethoxysilane (CH₃Si(OCH₃)₃) MST Methylsilanetriol (CH₃Si(OH)₃) MTMS->MST Hydrolysis MST->Product + KOH KOH Potassium Hydroxide (KOH) AlkoxySilane->Product + KOH (aq) Experimental_Workflow start Start step1 Add Methanol/Water blend to Methyltrichlorosilane (0-36°C) start->step1 step2 Formation of Alkoxylated Silane step1->step2 step3 Add Alkoxylated Silane to aqueous KOH solution step2->step3 step4 Formation of clear solution of Potassium Methyl Siliconate step3->step4 end End step4->end

References

tripotassium;methyl(trioxido)silane solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Tripotassium Methyl(trioxido)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate. This compound is of increasing interest in various industrial and scientific applications, including as a surface modifying agent and in the development of biocompatible materials and drug delivery systems.[][2][3][4][5][6]

Chemical Properties

This compound is an organosilicon compound with the chemical formula CH₃K₃O₃Si. It is the tripotassium salt of methylsilanetriol. The presence of the silicon-carbon bond and the ionic potassium-oxygen bonds gives this molecule its unique chemical characteristics.

PropertyValue
IUPAC Name This compound
Synonyms Potassium methylsilanetriolate, Potassium methyl siliconate
CAS Number 31795-24-1
Molecular Formula CH₃K₃O₃Si
Molecular Weight 208.41 g/mol
Appearance Typically supplied as a colorless to yellowish aqueous solution.[7]

Solubility

This compound exhibits high solubility in polar solvents, a characteristic attributed to its ionic nature. This enhanced solubility makes it suitable for various aqueous-based formulations.[]

Table 2.1: Qualitative Solubility of this compound

SolventSolubilityNotes
Water Soluble[8][9][10]Commercially available as a 40% aqueous solution.[9] Forms stable aqueous solutions.[11]
Ethanol Soluble[10]Quantitative data not readily available.
Methanol Soluble[10]Quantitative data not readily available.
Acetone Soluble[10]Quantitative data not readily available.

Note: Specific quantitative solubility data (e.g., g/100 mL at various temperatures) is not widely available in published literature. The provided information is based on qualitative descriptions from safety data sheets and chemical suppliers.

Stability

The stability of this compound is a critical factor for its storage, handling, and application. It is generally stable under anhydrous and alkaline conditions but is susceptible to hydrolysis and reaction with atmospheric components.

Table 3.1: Stability Profile of this compound

ConditionStabilityDetails and Products of Degradation
Thermal Stable up to approximately 300°C.[10]High temperatures can lead to decomposition.
Aqueous (Hydrolysis) Hydrolytically sensitive, especially under neutral or acidic conditions.[10]In the presence of water, it hydrolyzes to form methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide (KOH). The resulting methylsilanetriol is unstable and can undergo self-condensation to form polysiloxanes.[10]
Atmospheric Reacts with atmospheric carbon dioxide.[12]The reaction with CO₂ in the presence of moisture leads to the formation of methylsilanetriol and potassium carbonate (K₂CO₃).[13]
pH Most stable in alkaline conditions (pH > 13).[7]Decomposes upon exposure to acids.[7]
Incompatibilities Acids, aluminum metal, strong oxidizing agents.[9][10]
Hydrolysis and Condensation Pathway

The primary degradation pathway for this compound in most applications is hydrolysis, followed by the condensation of the resulting silanetriol.

G A Tripotassium Methyl(trioxido)silane (CH₃Si(O⁻K⁺)₃) B Methylsilanetriol (CH₃Si(OH)₃) A->B + 3 H₂O C Potassium Hydroxide (3 KOH) A->C + 3 H₂O D Polymethylsiloxane Network (-[CH₃SiO₁.₅]n-) B->D Condensation - 1.5n H₂O E Water (H₂O) B->E Condensation

Caption: Hydrolysis and condensation of this compound.

Experimental Protocols

Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a method for determining the solubility of this compound in a given solvent at a specific temperature.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Add excess tripotassium methyl(trioxido)silane to solvent B Equilibrate at constant temperature with stirring A->B C Allow solids to settle B->C D Withdraw a known volume of the supernatant C->D E Weigh the aliquot D->E F Evaporate the solvent under vacuum E->F G Weigh the remaining solid residue F->G H Calculate solubility (g/100 mL or g/100 g) G->H

Caption: Workflow for gravimetric solubility determination.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature is maintained at the desired value (e.g., 25 °C).

  • Separation: The agitation is stopped, and the undissolved solid is allowed to settle. A clear supernatant is carefully collected using a syringe fitted with a filter to prevent the transfer of solid particles.

  • Analysis: A precise volume of the supernatant is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent.

Protocol for Stability Assessment

This protocol is designed to evaluate the stability of an aqueous solution of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: A solution of known concentration (e.g., 10% w/v) is prepared and packaged in sealed, inert containers.

  • Storage: Samples are stored under controlled long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.

  • Testing Schedule: Samples are withdrawn and analyzed at predetermined time points (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, the samples are analyzed for:

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Potentiometric measurement.

    • Assay of Active Substance: The concentration of the methylsilanetriolate anion can be indirectly determined. One approach involves quantifying the potassium content using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[14] A decrease in the soluble potassium concentration after filtering any precipitate could indicate degradation. Alternatively, the silane can be derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Degradation Products: Formation of polysiloxanes can be monitored by techniques such as Dynamic Light Scattering (DLS) for particle size analysis or by isolating and characterizing the precipitate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the solid compound.[15][16][17][18]

G A Place sample in TGA/DSC instrument B Heat at a controlled rate under inert gas A->B C Monitor weight loss (TGA) and heat flow (DSC) B->C D Determine onset of decomposition and thermal transitions C->D

Caption: Workflow for thermal stability analysis using TGA/DSC.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of dried this compound is placed in an appropriate crucible (e.g., alumina).

  • Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 500 °C) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve provides information on the temperature at which weight loss occurs, indicating decomposition. The DSC curve shows endothermic or exothermic transitions, such as melting or decomposition.

Applications in Drug Development

The properties of this compound make it a candidate for investigation in drug development, particularly in the areas of formulation and delivery.

  • Surface Modification: Its ability to react with surfaces containing hydroxyl groups can be exploited to modify the surface of biomaterials, potentially improving biocompatibility or altering drug-interaction properties.[]

  • Drug Delivery Systems: As a precursor in sol-gel chemistry, it could be used to create silica-based matrices for the controlled release of therapeutic agents.[] The biocompatibility of silica-based materials is a significant advantage in such applications.[2][4][5][6]

  • Stabilizer: In certain formulations, its alkaline nature and ability to interact with other molecules could be investigated for stabilizing proteins or other biomolecules.[13]

Further research is required to fully elucidate the potential and limitations of this compound in pharmaceutical applications.

References

An In-Depth Technical Guide to Semustine (CAS No. 13909-09-6)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on CAS Number 31795-24-1: Initial searches for CAS number 31795-24-1 indicate a substance identified as Potassium methylsiliconate. However, the core requirements of this technical guide, focusing on signaling pathways, experimental protocols for drug development, and its intended audience of researchers and scientists, strongly suggest an interest in a pharmaceutical compound. It is highly probable that the intended subject of this guide is Semustine (MeCCNU) , a well-documented antineoplastic agent, for which the correct CAS number is 13909-09-6 . This guide will proceed with a comprehensive overview of Semustine.

Introduction

Semustine, also known as MeCCNU and methyl-CCNU, is a nitrosourea compound with potent alkylating properties.[1] As a chemotherapeutic agent, it has been investigated for its efficacy against a range of malignancies, most notably brain tumors, gastrointestinal cancers, and lymphomas.[1][2] Its high lipophilicity allows it to cross the blood-brain barrier, a critical feature for the treatment of central nervous system neoplasms.[1] This guide provides a detailed technical overview of Semustine, encompassing its chemical and physical properties, synthesis, mechanism of action, metabolism, and its application in preclinical and clinical research.

Chemical and Physical Properties

Semustine is a light yellow powder.[3] It is an organochlorine compound and a derivative of urea.[3][4] The key physicochemical properties of Semustine are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea[3]
Synonyms MeCCNU, Methyl-CCNU[3]
CAS Number 13909-09-6[3][4]
Molecular Formula C₁₀H₁₈ClN₃O₂[3][4]
Molecular Weight 247.72 g/mol [3][4]
Appearance Light yellow powder[3]
Solubility - Water: 0.09 mg/mL- 0.1 N HCl: 0.09 mg/mL- 0.1 N NaOH: 0.09 mg/mL- 10% Ethanol: 0.10 mg/mL- Absolute Ethanol: 100.00 mg/mL- DMSO: 250.00 mg/mL- Chloroform: 667.00 mg/mL[3]
Stability Stable under normal conditions but should be protected from moisture. A refrigerated solution in 10% ethanol showed 2% decomposition in 6 hours, while a solution at room temperature showed 25% decomposition in 6 hours.[3]

Synthesis

The synthesis of Semustine is a multi-step process that begins with the reaction of phosgene and aziridine to form di(aziridin-1-yl) methanone. This intermediate then reacts with hydrochloric acid to open the aziridine rings, yielding 1,3-bis(2-chloroethyl)-urea. Nitrosation of this compound with sodium nitrite in formic acid produces carmustine (BCNU). Finally, decomposition of carmustine in the presence of 4-methylcyclohexylamine, followed by a second nitrosation step, yields Semustine.[4]

Mechanism of Action and Signaling Pathways

Semustine exerts its cytotoxic effects primarily through the alkylation of DNA.[1] As a member of the nitrosourea class of drugs, it is a bifunctional alkylating agent.[5] Upon administration, Semustine undergoes non-enzymatic decomposition to form reactive electrophilic species, including a chloroethyl carbonium ion and an isocyanate moiety.[1][2]

The chloroethyl carbonium ion is a potent electrophile that covalently binds to nucleophilic sites on DNA bases, particularly the O⁶-position of guanine.[1][6] This initial alkylation event can lead to a secondary reaction where the chlorine atom is displaced by a nucleophilic site on the complementary DNA strand, resulting in the formation of interstrand cross-links.[7] These cross-links prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][8]

The isocyanate moiety can carbamoylate lysine residues on proteins, including enzymes involved in DNA repair.[1] This inhibition of DNA repair enzymes potentiates the cytotoxic effects of the DNA alkylation.[1]

Semustine_Mechanism_of_Action Semustine Semustine (MeCCNU) Decomposition Non-enzymatic Decomposition Semustine->Decomposition Chloroethyl_Carbonium_Ion 2-Chloroethyl Carbonium Ion Decomposition->Chloroethyl_Carbonium_Ion Isocyanate Isocyanate Decomposition->Isocyanate DNA DNA Chloroethyl_Carbonium_Ion->DNA attacks DNA_Repair_Enzymes DNA Repair Enzymes Isocyanate->DNA_Repair_Enzymes reacts with Alkylation Alkylation of Guanine (O⁶) DNA->Alkylation Carbamoylation Carbamoylation of Proteins DNA_Repair_Enzymes->Carbamoylation Cross_linking Interstrand Cross-linking Alkylation->Cross_linking Inhibition_Replication Inhibition of DNA Replication & Transcription Cross_linking->Inhibition_Replication Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition_Repair Inhibition of DNA Repair Carbamoylation->Inhibition_Repair Semustine_Metabolism Semustine Semustine (Oral Administration) GI_Tract Gastrointestinal Tract (Rapid Absorption) Semustine->GI_Tract Liver Liver GI_Tract->Liver CYP450 Cytochrome P450 Mono-oxygenase System Liver->CYP450 mediated by Hydroxylation Hydroxylation (Cyclohexyl ring & 2-chloroethyl sidechain) CYP450->Hydroxylation Metabolites Active Hydroxylated Metabolites Hydroxylation->Metabolites Chloroethyl_Ion Generation of 2-Chloroethyl Carbonium Ion Metabolites->Chloroethyl_Ion Excretion Excretion Metabolites->Excretion Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., GL261, L1210) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Clonogenic) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC₅₀ Cytotoxicity_Assay->IC50 Treatment Semustine Treatment IC50->Treatment Inform Dosing Animal_Model Animal Model (e.g., Murine Glioblastoma) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Implantation->Treatment Efficacy_Evaluation Efficacy Evaluation (Survival, Tumor Size) Treatment->Efficacy_Evaluation

References

The Core Mechanism of Action of Potassium Methylsilanetriolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium methylsilanetriolate, an organic silicon compound, is gaining attention for its potential therapeutic applications, particularly in bone and connective tissue health. Upon administration, it is readily converted to its bioactive form, orthosilicic acid (OSA). This guide delineates the current understanding of the molecular mechanisms through which potassium methylsilanetriolate, via OSA, exerts its biological effects. The primary mechanism involves the stimulation of osteoblast differentiation and activity, leading to enhanced bone formation and collagen synthesis. This is mediated through the activation of key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2)/Smad/RUNX2 and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. Furthermore, OSA has been shown to modulate the activity of prolyl hydroxylase, a critical enzyme in collagen production, and to inhibit osteoclastogenesis, thereby potentially reducing bone resorption. This document provides a comprehensive overview of these mechanisms, supported by available quantitative data and a summary of relevant experimental methodologies.

Bioavailability and Conversion to Orthosilicic Acid

Potassium methylsilanetriolate (CH₃Si(OK)₃) is the potassium salt of methylsilanetriol (MMST; CH₃Si(OH)₃). In an aqueous or biological environment, it dissociates into potassium ions and the methylsilanetriolate anion, which is then protonated to form MMST. Evidence suggests that MMST is absorbed and subsequently metabolized in vivo to orthosilicic acid (OSA; Si(OH)₄), the putative bioactive form of silicon.[1] While the precise enzymatic machinery responsible for the cleavage of the Si-CH₃ bond has not been fully elucidated, studies have shown that ingestion of MMST leads to a significant increase in systemic silicon levels, with a substantial portion being in the form of OSA.[2]

Core Signaling Pathways in Osteogenesis

The primary therapeutic potential of potassium methylsilanetriolate lies in its ability to promote bone formation. This is achieved through the action of its metabolite, orthosilicic acid, on osteoblasts, the cells responsible for synthesizing bone matrix. Two key signaling pathways have been identified in this process.

BMP-2/Smad/RUNX2 Signaling Pathway

Orthosilicic acid has been demonstrated to stimulate the synthesis of type I collagen and osteocalcin in human osteoblast-like cells by activating the BMP-2/Smad/RUNX2 signaling pathway.[3][4]

  • Initiation: OSA upregulates the expression of Bone Morphogenetic Protein-2 (BMP-2).

  • Signal Transduction: BMP-2 binds to its receptor on the osteoblast surface, leading to the phosphorylation and activation of Smad1/5 proteins.

  • Transcriptional Regulation: Phosphorylated Smad1/5 translocates to the nucleus and complexes with Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.

  • Gene Expression: This complex then binds to the promoter regions of osteogenic genes, leading to increased transcription of Type I Collagen (COL1A1) and Osteocalcin, key components of the bone matrix.[3]

BMP2_Smad_RUNX2_Pathway cluster_nucleus Nucleus OSA Orthosilicic Acid BMP2 BMP-2 OSA->BMP2 Upregulates BMPR BMP Receptor BMP2->BMPR Binds pSmad1_5 p-Smad1/5 BMPR->pSmad1_5 Phosphorylates RUNX2 RUNX2 pSmad1_5->RUNX2 Complexes with GeneExpression ↑ Type I Collagen ↑ Osteocalcin RUNX2->GeneExpression Activates Transcription Nucleus Nucleus PI3K_Akt_mTOR_Pathway OSA Orthosilicic Acid PI3K PI3K OSA->PI3K Activates pAkt p-Akt PI3K->pAkt Activates mTOR mTOR pAkt->mTOR Activates OsteogenicMarkers ↑ RUNX2, COL1, ALP, OCN mTOR->OsteogenicMarkers Upregulates Osteoclast_Inhibition OSA Orthosilicic Acid OsteoclastPrecursor Osteoclast Precursor OSA->OsteoclastPrecursor Inhibits differentiation Osteoclast Osteoclast OsteoclastPrecursor->Osteoclast BoneResorption Bone Resorption Osteoclast->BoneResorption

References

tripotassium;methyl(trioxido)silane hydrolysis process

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrolysis and Condensation of Potassium Methylsilanetriolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripotassium methyl(trioxido)silane, more commonly known as potassium methylsilanetriolate or potassium methyl siliconate, is an organosilicon compound with the chemical formula CH₃K₃O₃Si[1][2][3]. It exists as a stable aqueous solution and serves as a water-soluble precursor for the generation of polysiloxane networks[1][3][4]. While termed "hydrolysis," the core process for its conversion is not a direct reaction with water but rather a neutralization reaction initiated by atmospheric carbon dioxide, followed by a series of condensation steps[4][5]. This guide provides a detailed examination of this process, including its chemical pathways, relevant quantitative data, experimental protocols, and key applications.

The Core Process: Hydrolysis and Condensation

The transformation of potassium methylsilanetriolate from a soluble salt into an insoluble, hydrophobic polysiloxane film is a two-stage process.

Chemical Pathway

Stage 1: Hydrolysis (Neutralization) In an aqueous solution, the methylsilanetriolate anion (CH₃SiO₃³⁻) is stable[1][3]. The process is initiated when the solution is exposed to atmospheric carbon dioxide (CO₂). The CO₂ dissolves in water to form carbonic acid (H₂CO₃), a weak acid. This acid then neutralizes the highly basic methylsilanetriolate salt, protonating the oxygen atoms to form the unstable intermediate, methylsilanetriol (CH₃Si(OH)₃), and potassium carbonate as a by-product[5].

Stage 2: Condensation Methylsilanetriol is a type of organosilanetriol which is highly prone to self-condensation[5][6]. The silanol (Si-OH) groups react with each other to form siloxane (Si-O-Si) bonds, releasing water in the process. This polymerization reaction continues, creating a cross-linked, three-dimensional polymethylsiloxane network, which is the foundation of the hydrophobic film or gel[5].

G Figure 1: Hydrolysis and Condensation Pathway of Potassium Methylsilanetriolate start Potassium Methylsilanetriolate (in aqueous solution) CH₃Si(O⁻K⁺)₃ start->p1 reagents + 3CO₂ (from air) + 3H₂O reagents->p1 intermediate Methylsilanetriol (Unstable Intermediate) CH₃Si(OH)₃ side_product Potassium Bicarbonate 3KHCO₃ intermediate->side_product By-product intermediate->p2 final_product Polymethylsiloxane Network (Hydrophobic Film) (CH₃SiO₁.₅)ₙ water_out - nH₂O water_out->p2 p1->intermediate Step 1: Hydrolysis (Neutralization) p2->final_product Step 2: Condensation (Polymerization) G Figure 2: General Synthesis Workflow for Potassium Methylsilanetriolate reagent1 Methylsilanetriol CH₃Si(OH)₃ step1 Combine & Stir reagent1->step1 reagent2 Potassium Hydroxide (KOH) Solution reagent2->step1 step2 Control Temperature (25-30°C) step1->step2 Gradual Addition step3 Ensure Complete Dissolution step2->step3 product Potassium Methylsilanetriolate Solution step3->product G Figure 3: Surface Treatment Application Workflow start Prepare Aqueous Solution of Potassium Methylsilanetriolate step1 Apply to Substrate (e.g., wood, masonry) start->step1 1. Preparation step2 Expose to Carbon Dioxide (to initiate hydrolysis) step1->step2 2. Application step3 Cure/Dry Substrate (to promote condensation) step2->step3 3. Reaction end Hydrophobic Surface Formed (Polysiloxane layer) step3->end 4. Curing

References

Technical Guide: Spectroscopic and Physicochemical Characterization of Tripotassium Methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripotassium methyl(trioxido)silane, also known as potassium methylsilanetriolate, is an organosilicon compound with the chemical formula CH₃K₃O₃Si.[1][2][] It is the tripotassium salt of methylsilanetriol. This compound and its related alkali metal silanolates are of interest in materials science and as precursors for various silicon-containing materials, such as silicone polymers and coatings.[][4] Their ability to improve adhesion, hydrophobicity, and corrosion resistance makes them valuable in surface treatment applications for substrates like glass, metals, and ceramics.[]

Physicochemical Properties

While detailed spectroscopic data are scarce, general physicochemical properties for tripotassium methyl(trioxido)silane have been reported. These are summarized in the table below.

PropertyValueSource
Molecular Formula CH₃K₃O₃Si[1][2][]
Molecular Weight 208.41 g/mol [1][]
CAS Number 31795-24-1[1][2]
Appearance Reported as a liquid or in solution.[2][5]
Boiling Point 112 °C at 1013 hPa[1][5]
Melting Point < -75 °C at 1013 hPa[5]
Density 1.388 g/cm³ at 20 °C[1]
Solubility Soluble in water.[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of tripotassium methyl(trioxido)silane are not explicitly provided in the searched literature. However, general methods for the preparation of alkali metal organosilanetriolates can be inferred.

General Synthesis: Potassium methylsilanetriolate is typically prepared through the hydrolysis of a methyltrialkoxysilane (e.g., methyltrimethoxysilane) or a methyltrihalosilane (e.g., methyltrichlorosilane) with a stoichiometric amount of potassium hydroxide in an aqueous or alcoholic solution.[4] The reaction involves the nucleophilic substitution of the alkoxy or halo groups by hydroxide ions, followed by deprotonation of the resulting silanol groups by the potassium hydroxide.

A potential reaction scheme is illustrated below: CH₃Si(OR)₃ + 3 KOH → CH₃Si(O⁻K⁺)₃ + 3 ROH where R is an alkyl group (e.g., methyl or ethyl).

Experimental Workflow: A general workflow for the synthesis and characterization of such a compound would involve the following steps:

G General Experimental Workflow reagents Reactants: Methyltrialkoxysilane Potassium Hydroxide Solvent (e.g., Water/Ethanol) reaction Reaction under controlled temperature and atmosphere reagents->reaction workup Product Isolation: Filtration/Solvent Removal reaction->workup purification Purification: Recrystallization/Precipitation workup->purification characterization Characterization: NMR, IR, MS, Elemental Analysis purification->characterization

A generalized workflow for the synthesis and characterization of organosilicate salts.

Spectroscopic Characterization (Hypothetical and Analog-Based)

The following sections describe the spectroscopic techniques that would be employed to characterize tripotassium methyl(trioxido)silane, with examples drawn from related compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organosilicon compounds. For tripotassium methyl(trioxido)silane, ¹H, ¹³C, and ²⁹Si NMR would be informative.

  • ¹H NMR: Would show a singlet for the methyl protons (CH₃-Si). The chemical shift would be influenced by the electronegativity of the silicon and the three oxygen atoms.

  • ¹³C NMR: Would display a single resonance for the methyl carbon.

  • ²⁹Si NMR: This would be the most diagnostic technique, providing a single resonance characteristic of the silicon atom in this specific chemical environment. For comparison, the ²⁹Si NMR chemical shift of methylsilanetriol is reported to be around -47 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify characteristic vibrational modes of the molecule. Key expected absorptions include:

  • Si-O stretching: Strong bands are expected in the region of 1000-1100 cm⁻¹.

  • C-H stretching and bending: Vibrations from the methyl group would appear around 2900-3000 cm⁻¹ and 1250-1450 cm⁻¹, respectively.

  • Si-C stretching: A characteristic band for the Si-CH₃ bond is typically observed in the 700-850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Due to the ionic and likely non-volatile nature of tripotassium methyl(trioxido)silane, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be necessary.

For the related compound, methylsilanetriol, chemical ionization mass spectrometry shows a protonated molecular ion [M+H]⁺ at m/z 95 and a protonated dimer at m/z 171.[6] For tripotassium methyl(trioxido)silane, one might expect to observe ions corresponding to the methyl(trioxido)silane anion [CH₃SiO₃]³⁻ or various ion clusters with potassium cations.

Signaling Pathways and Logical Relationships

In the context of materials science, the "signaling pathway" can be interpreted as the reaction pathway leading to the formation of a desired material. For instance, the hydrolysis and condensation of silanetriolates are fundamental to the formation of polysiloxane networks.

The diagram below illustrates the potential synthesis pathway for tripotassium methyl(trioxido)silane from a methyltrichlorosilane precursor.

G Synthesis Pathway of Tripotassium Methyl(trioxido)silane start Methyltrichlorosilane (CH3SiCl3) hydrolysis Hydrolysis (+ 3 H2O) start->hydrolysis intermediate Methylsilanetriol (CH3Si(OH)3) hydrolysis->intermediate - 3 HCl neutralization Neutralization (+ 3 KOH) intermediate->neutralization product Tripotassium Methyl(trioxido)silane (CH3Si(O-K+)3) neutralization->product - 3 H2O

A potential synthesis route for tripotassium methyl(trioxido)silane.

Conclusion

Tripotassium methyl(trioxido)silane is a potentially useful organosilicon compound with applications in materials science. While its detailed spectroscopic characterization is not widely published, its properties can be inferred from its chemical structure and by analogy to related compounds. The synthesis is expected to be straightforward from common organosilane precursors. Further research to fully characterize this compound using modern spectroscopic techniques would be beneficial for its potential applications.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis Using Tripotassium;methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate, in sol-gel synthesis. This precursor is particularly valuable for creating functionalized silica-based materials with applications in drug delivery, biomaterials, and catalysis.[1] Its unique structure, featuring a methyl group and three reactive potassium silanolate groups, allows for the formation of hybrid organic-inorganic materials with tailored properties.[1]

Introduction to Sol-Gel Synthesis with this compound

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol), which then acts as a precursor for an integrated network (gel). For silica-based materials, this typically involves the hydrolysis and condensation of silicon alkoxides.

This compound serves as a water-soluble, highly reactive precursor. The methyl group provides hydrophobicity and can influence the mechanical properties of the final material, while the silanetriolate groups readily undergo hydrolysis and condensation to form a siloxane network. This precursor is particularly useful for creating methylsilsesquioxane (MSQ) materials.

A key advantage of using this potassium salt is its high reactivity and solubility in aqueous media, which can simplify the sol-gel process by reducing the need for organic co-solvents.[1]

Applications in Drug Delivery and Biomaterials

The unique properties of materials derived from this compound make them suitable for various biomedical applications:

  • Controlled Drug Release: The porous nature of the resulting silica network can be tailored to encapsulate and control the release of therapeutic agents. The methyl functionalization can modulate the hydrophobicity of the matrix, influencing the release kinetics of both hydrophilic and hydrophobic drugs.

  • Surface Modification of Biomaterials: The silanol groups present during the sol-gel process can bond to the surfaces of various materials, such as metals and other ceramics, to improve biocompatibility.[2][3] This surface modification can enhance cell adhesion and proliferation while reducing inflammatory responses.[2][3]

  • Bioactive Materials: The silica-based matrix can be designed to be bioactive, promoting the formation of a hydroxyapatite layer when in contact with physiological fluids, which is beneficial for bone-contacting implants.

Experimental Protocols

While specific protocols for this compound are not abundantly available in literature, the following protocols are based on the general principles of sol-gel synthesis with organotrialkoxysilanes and can be adapted and optimized for specific applications.

Protocol 3.1: Synthesis of Methyl-Functionalized Silica Nanoparticles

This protocol describes a general procedure for the synthesis of methyl-functionalized silica nanoparticles, which can be adapted for drug loading.

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acid or base catalyst (e.g., Hydrochloric acid, Ammonium hydroxide)

  • (Optional) Drug to be encapsulated

  • (Optional) Surfactant for pore templating (e.g., Cetyltrimethylammonium bromide - CTAB)

Procedure:

  • Sol Preparation:

    • Dissolve a specific amount of this compound in a mixture of deionized water and ethanol. The concentration of the precursor will influence the final particle size.

    • If a drug is to be encapsulated, it should be dissolved in this initial solution.

    • For mesoporous particles, a surfactant like CTAB can be added at this stage to act as a template.

  • Hydrolysis and Condensation:

    • Adjust the pH of the sol using an acid or base catalyst to initiate hydrolysis and condensation. Basic conditions generally lead to more particulate gels, while acidic conditions favor the formation of more linear polymers.

    • Stir the solution vigorously at a controlled temperature (e.g., room temperature to 60°C) for a defined period (e.g., 2 to 24 hours) to allow for gelation.

  • Aging:

    • Once the gel has formed, it is aged in its mother liquor for a period (e.g., 24 to 72 hours). Aging strengthens the silica network through further condensation reactions.

  • Washing and Solvent Exchange:

    • The gel is then washed multiple times with deionized water and ethanol to remove unreacted precursors, catalyst, and any unincorporated drug or surfactant.

  • Drying:

    • The purified gel is dried to obtain the final silica nanoparticles. Different drying methods will result in different material properties:

      • Conventional Oven Drying (for Xerogels): Drying at moderate temperatures (e.g., 60-120°C) results in a dense material with some porosity.

      • Supercritical Drying (for Aerogels): This method preserves the porous structure of the gel, resulting in a low-density, high-surface-area material.

      • Freeze Drying (for Cryogels): This can also be used to obtain highly porous materials.

dot

experimental_workflow cluster_prep Sol Preparation cluster_reaction Reaction cluster_processing Post-Processing start Mix Precursor, Solvent, and Water drug Add Drug (Optional) start->drug For Drug Delivery surfactant Add Surfactant (Optional) drug->surfactant For Mesoporous Structure hydrolysis Hydrolysis & Condensation (pH Adjustment) surfactant->hydrolysis gelation Gelation hydrolysis->gelation aging Aging gelation->aging washing Washing & Solvent Exchange aging->washing drying Drying (Xerogel, Aerogel, Cryogel) washing->drying end end drying->end Final Material

Caption: General workflow for the sol-gel synthesis of functionalized silica.

Quantitative Data

The properties of the final sol-gel material are highly dependent on the synthesis parameters. The following tables summarize the expected influence of key parameters on the characteristics of methyl-functionalized silica.

Table 1: Effect of Synthesis Parameters on Material Properties

ParameterEffect on Particle SizeEffect on Surface AreaEffect on Porosity
Precursor Concentration Increases with concentrationDecreases with concentrationMay decrease with higher concentration
Water/Silane Ratio Complex effect, can influence hydrolysis rateCan be optimized for maximum surface areaDependent on hydrolysis/condensation balance
Catalyst (pH) Basic pH generally yields larger, spherical particlesAcidic pH can lead to higher surface area in xerogelsBasic pH can lead to larger pores
Temperature Higher temperature can increase reaction rates, leading to larger particlesCan influence pore structureHigher temperatures can lead to denser materials if not controlled
Drying Method Minimal effect on primary particle sizeSupercritical drying > Freeze drying > Oven dryingSupercritical drying preserves the highest porosity

Characterization of Sol-Gel Materials

A variety of techniques can be used to characterize the physical and chemical properties of the synthesized materials.

Table 2: Characterization Techniques and Information Obtained

TechniqueInformation Provided
Scanning Electron Microscopy (SEM) Particle morphology, size, and surface texture
Transmission Electron Microscopy (TEM) Internal structure, particle size, and pore structure
Brunauer-Emmett-Teller (BET) Analysis Specific surface area, pore volume, and pore size distribution
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (Si-O-Si, Si-CH3, Si-OH)
X-ray Diffraction (XRD) Amorphous or crystalline nature of the material
Thermogravimetric Analysis (TGA) Thermal stability and quantification of organic content
Dynamic Light Scattering (DLS) Hydrodynamic size of particles in suspension

Signaling Pathway and Logical Relationships

The sol-gel process is governed by two fundamental chemical reactions: hydrolysis and condensation. The interplay between these reactions, influenced by the synthesis conditions, determines the final structure of the material.

dot

signaling_pathway cluster_precursors Precursors cluster_reactions Core Reactions cluster_products Products precursor Tripotassium; methyl(trioxido)silane hydrolysis Hydrolysis precursor->hydrolysis water Water water->hydrolysis condensation Condensation hydrolysis->condensation silanol Methylsilanetriol (CH3-Si(OH)3) hydrolysis->silanol siloxane Siloxane Network (-Si-O-Si-) condensation->siloxane silanol->condensation final_material Final Gel Structure siloxane->final_material Leads to catalyst Catalyst (Acid/Base) catalyst->hydrolysis Influences rate catalyst->condensation Influences rate

Caption: Hydrolysis and condensation pathway in sol-gel synthesis.

Conclusion

This compound is a promising precursor for the sol-gel synthesis of functionalized silica materials for advanced applications in drug delivery and biomaterials science. By carefully controlling the synthesis parameters as outlined in these notes, researchers can tailor the properties of the resulting materials to meet the specific demands of their applications. Further optimization of the presented protocols will be necessary to achieve desired material characteristics for specific research and development goals.

References

Applications of Potassium Methylsilanetriolate in Biomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methylsilanetriolate, an organosilicon compound, presents significant potential in the field of biomaterials. While its primary industrial applications have been in surface treatments and coatings, its chemical properties suggest a promising role in drug delivery, tissue engineering, and the development of biocompatible coatings for medical devices. This document provides detailed application notes and proposed protocols for leveraging potassium methylsilanetriolate in biomaterial research and development. Organosilicon compounds, in general, are recognized for their biocompatibility and versatility in creating materials for medical applications, including drug delivery systems and tissue engineering scaffolds.[1][2][3]

The key reactive species, methylsilanetriol, is formed upon hydrolysis of potassium methylsilanetriolate. Methylsilanetriol has been investigated for its safety as a nutritional supplement and has been shown to be a bioavailable source of silicon.[4][5][6] This inherent biocompatibility, coupled with the reactivity of the silanetriol group, makes it an attractive candidate for creating novel biomaterials.

I. Application Note: Bioactive Silica Nanoparticles for Controlled Drug Delivery

Potassium methylsilanetriolate can serve as a precursor for the synthesis of organically modified silica nanoparticles (Ormosil) for drug delivery applications. The presence of the methyl group can impart a degree of hydrophobicity to the silica matrix, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The silanol groups generated during hydrolysis provide sites for further surface functionalization, enabling the attachment of targeting ligands or polymers to enhance circulation time and specificity.

Proposed Mechanism of Action:

The hydrolysis and subsequent condensation of potassium methylsilanetriolate in a controlled manner can lead to the formation of a cross-linked silica network, entrapping drug molecules within the matrix. The release of the drug is then governed by diffusion through the porous silica structure and the gradual biodegradation of the matrix.

Drug_Delivery_Mechanism cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_release Drug Release at Target Site K_MTS Potassium Methylsilanetriolate Hydrolysis Hydrolysis & Condensation K_MTS->Hydrolysis Loaded_NP Drug-Loaded Silica Nanoparticle Hydrolysis->Loaded_NP Drug Hydrophobic Drug Drug->Hydrolysis Encapsulation Loaded_NP_Target Drug-Loaded Nanoparticle Release Diffusion & Matrix Degradation Loaded_NP_Target->Release Released_Drug Released Drug Release->Released_Drug Target_Cell Target Cell Released_Drug->Target_Cell Therapeutic Effect

Caption: Proposed workflow for drug delivery using potassium methylsilanetriolate-derived nanoparticles.
Experimental Protocol: Synthesis and Characterization of Drug-Loaded Silica Nanoparticles

This protocol outlines a method for synthesizing drug-loaded silica nanoparticles using potassium methylsilanetriolate.

1. Materials:

  • Potassium methylsilanetriolate solution

  • Hydrophobic drug (e.g., Paclitaxel)

  • Ethanol

  • Ammonium hydroxide (catalyst)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS)

2. Synthesis of Drug-Loaded Nanoparticles:

  • Dissolve the desired amount of the hydrophobic drug in ethanol.

  • In a separate flask, prepare a mixture of ethanol and deionized water.

  • Add the ethanolic drug solution to the water-ethanol mixture under vigorous stirring.

  • Add a catalytic amount of ammonium hydroxide to the mixture.

  • Slowly add the potassium methylsilanetriolate solution dropwise to the reaction mixture while maintaining vigorous stirring.

  • Allow the reaction to proceed for 24 hours at room temperature to ensure complete condensation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation and wash them multiple times with ethanol and deionized water to remove unreacted precursors and non-encapsulated drug.

  • Resuspend the purified nanoparticles in deionized water and lyophilize for storage.

3. Characterization:

  • Particle Size and Morphology: Analyze using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

  • In Vitro Drug Release:

    • Suspend a known amount of drug-loaded nanoparticles in PBS at pH 7.4.

    • Place the suspension in a dialysis bag and immerse it in a larger volume of PBS maintained at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the external PBS solution and replace with fresh PBS to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using UV-Vis or HPLC.

Quantitative Data (Hypothetical based on similar systems):

The following table presents hypothetical data for drug loading and release from silica nanoparticles prepared with potassium methylsilanetriolate, based on typical values observed for similar organosilane-based systems.[7][8][9]

ParameterValue
Average Particle Size (DLS)150 ± 20 nm
Drug Loading Content (wt%)5 - 10%
Encapsulation Efficiency (%)70 - 85%
Cumulative Drug Release at 24h (%)30 - 40%
Cumulative Drug Release at 72h (%)60 - 75%

II. Application Note: Bioactive Coatings for Enhanced Osseointegration

Potassium methylsilanetriolate can be utilized to create a bioactive silica-based coating on metallic implants (e.g., titanium alloys) to promote osseointegration. The silanol groups formed upon hydrolysis can covalently bond to the hydroxyl groups on the surface of the passivated metal implant, forming a stable siloxane layer. This layer can mimic the composition of bioactive glass and encourage the deposition of hydroxyapatite, a key component of bone, thereby enhancing the implant's integration with the surrounding bone tissue. The presence of potassium ions may also contribute to the bioactivity of the coating.[10][11][12]

Signaling Pathway for Enhanced Osseointegration:

Osseointegration_Pathway Implant Titanium Implant Coating K-MTS Derived Bioactive Coating Implant->Coating Surface Functionalization HA_Deposition Hydroxyapatite Deposition Coating->HA_Deposition Promotes Osteoblast_Adhesion Osteoblast Adhesion & Proliferation HA_Deposition->Osteoblast_Adhesion Enhances Bone_Formation New Bone Formation Osteoblast_Adhesion->Bone_Formation Leads to

Caption: Proposed pathway for enhanced osseointegration with a potassium methylsilanetriolate-derived coating.
Experimental Protocol: Surface Modification of Titanium Implants

This protocol describes a method for coating titanium surfaces with a bioactive layer derived from potassium methylsilanetriolate.

1. Materials:

  • Titanium substrates (e.g., discs or rods)

  • Potassium methylsilanetriolate solution

  • Acetone, ethanol, and deionized water for cleaning

  • Simulated Body Fluid (SBF) for in vitro bioactivity assessment

2. Substrate Preparation:

  • Degrease the titanium substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

  • Activate the surface to generate hydroxyl groups by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by oxygen plasma treatment. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the activated substrates thoroughly with deionized water and dry under a stream of nitrogen.

3. Coating Procedure:

  • Prepare a dilute aqueous solution of potassium methylsilanetriolate.

  • Immerse the activated titanium substrates in the solution and incubate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2-24 hours) to allow for the hydrolysis and condensation of the silane on the surface.

  • After incubation, remove the substrates and rinse them with deionized water to remove any unbound silane.

  • Cure the coating by heating the substrates in an oven at a temperature that does not compromise the bulk properties of the titanium (e.g., 100-120°C).

4. Characterization:

  • Surface Chemistry: Analyze the presence of the silica coating using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Surface Morphology and Topography: Examine the surface using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • In Vitro Bioactivity:

    • Immerse the coated substrates in SBF at 37°C for various time points (e.g., 1, 3, 7, and 14 days).

    • After immersion, rinse the samples with deionized water and dry them.

    • Analyze the surface for the formation of a hydroxyapatite layer using SEM, Energy-Dispersive X-ray Spectroscopy (EDS), and Thin-Film X-ray Diffraction (TF-XRD).

III. Application Note: Hybrid Hydrogels for Tissue Engineering

Potassium methylsilanetriolate can be employed as a crosslinking agent or as a component in the formulation of hybrid hydrogels for tissue engineering applications. Its ability to undergo hydrolysis and condensation allows for the formation of a silica network within a polymer matrix (e.g., polyvinyl alcohol, chitosan, or polyethylene glycol), thereby enhancing the mechanical properties and stability of the hydrogel. The resulting hybrid hydrogel can provide a porous, three-dimensional scaffold that supports cell attachment, proliferation, and differentiation.

Logical Relationship in Hybrid Hydrogel Formation:

Hydrogel_Formation Polymer Polymer Solution (e.g., PVA, Chitosan) Mixing Mixing and Initiation of Hydrolysis Polymer->Mixing K_MTS Potassium Methylsilanetriolate K_MTS->Mixing Gelation Gelation Mixing->Gelation Condensation & Crosslinking Hybrid_Hydrogel Hybrid Hydrogel Scaffold Gelation->Hybrid_Hydrogel

Caption: Logical flow of hybrid hydrogel formation using potassium methylsilanetriolate.
Experimental Protocol: Preparation and Biocompatibility Assessment of a Hybrid Hydrogel

This protocol provides a general method for preparing a hybrid hydrogel and assessing its biocompatibility.

1. Materials:

  • Potassium methylsilanetriolate solution

  • Biocompatible polymer (e.g., Polyvinyl alcohol - PVA)

  • Deionized water

  • Cell culture medium (e.g., DMEM)

  • Fibroblast or osteoblast cell line

  • MTT assay kit for cytotoxicity assessment

2. Hydrogel Preparation:

  • Prepare an aqueous solution of the chosen polymer (e.g., 10% w/v PVA in deionized water, heated to dissolve).

  • Cool the polymer solution to room temperature.

  • Add the potassium methylsilanetriolate solution to the polymer solution under constant stirring. The concentration of the silane can be varied to control the degree of crosslinking and the resulting mechanical properties.

  • Cast the mixture into a mold and allow it to gel at room temperature or under controlled humidity.

  • Once gelled, the hydrogel can be washed with deionized water to remove any unreacted components.

3. Characterization:

  • Swelling Ratio: Immerse a known weight of the dried hydrogel in PBS at 37°C and measure the weight at different time intervals until equilibrium is reached.

  • Mechanical Properties: Perform compression or tensile testing to determine the mechanical strength and elasticity of the hydrogel.

  • In Vitro Biocompatibility (Cytotoxicity):

    • Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol treatment followed by washing with sterile PBS).

    • Place the sterile hydrogel samples in a 24-well plate.

    • Seed cells (e.g., fibroblasts) onto the surface of the hydrogels at a specific density.

    • Culture the cells for 24, 48, and 72 hours.

    • At each time point, perform an MTT assay to assess cell viability. Compare the results to cells cultured on tissue culture plastic (positive control) and cells exposed to a toxic substance (negative control).

Quantitative Data (Expected Trends based on literature for similar systems):

This table shows the expected trends in hydrogel properties and cell viability based on the concentration of potassium methylsilanetriolate used as a crosslinker.[13][14][15][16]

K-MTS ConcentrationSwelling RatioCompressive ModulusCell Viability (% of control)
LowHighLow> 90%
MediumModerateMedium> 85%
HighLowHigh> 80%

Safety and Handling

Potassium methylsilanetriolate is a corrosive substance that can cause severe skin burns and eye damage.[17][18] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[19][20]

Conclusion

Potassium methylsilanetriolate holds considerable, though largely unexplored, potential as a versatile component in the design and fabrication of advanced biomaterials. The proposed applications in drug delivery, bioactive coatings, and tissue engineering are grounded in the established principles of organosilicon chemistry and biomaterial science. The provided protocols offer a foundational framework for researchers to investigate the utility of this compound. Further experimental validation is necessary to fully elucidate its performance and optimize its use in these biomedical applications. The inherent biocompatibility of its hydrolysis product, methylsilanetriol, provides a strong rationale for its continued investigation as a safe and effective building block for the next generation of biomaterials.

References

Application Notes and Protocols for Tripotassium;methyl(trioxido)silane as a Surface Modification Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate, as a surface modification agent for various substrates. This document outlines detailed experimental protocols, expected quantitative data based on analogous methyl-silane surface modifications, and methods for characterizing the modified surfaces. The information is tailored for applications in biomaterials science, drug delivery, and medical device development.

Introduction

This compound (CH₃K₃O₃Si) is an organosilicon compound with a reactive silanetriolate group.[1] This structure allows it to form stable covalent bonds with hydroxylated surfaces such as glass, silicon wafers, and various metal oxides.[2] The methyl group presented on the modified surface influences its physicochemical properties, particularly its wettability and interaction with biological entities. Surface modification with this agent can be leveraged to enhance biocompatibility, control protein adsorption, and improve the performance of materials in biological environments.[2]

Key Applications

  • Improving Biocompatibility: Creating a hydrophilic surface to enhance cell attachment and proliferation for tissue engineering scaffolds and implantable devices.[3][4]

  • Controlling Protein Adsorption: Modifying surface energy to influence the adsorption of specific proteins, which is critical for drug delivery systems and biosensors.[5]

  • Surface Wetting Control: Tailoring the hydrophilicity of surfaces for applications in microfluidics and diagnostic assays.[1]

  • Hemocompatible Coatings: Potentially reducing platelet adhesion and thrombosis on blood-contacting medical devices.[6]

Experimental Protocols

The following protocols are detailed methodologies for surface modification and subsequent characterization.

Synthesis of this compound (Laboratory Scale)

For researchers who wish to synthesize the compound in-house, a general procedure involves the hydrolysis of a methyltrialkoxysilane followed by neutralization with potassium hydroxide.

Materials:

  • Methyltrimethoxysilane (MTMS)

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Filtration apparatus

Protocol:

  • In a round-bottom flask, dissolve methyltrimethoxysilane in a mixture of anhydrous ethanol and deionized water.

  • Stir the solution vigorously at room temperature for 24 hours to ensure complete hydrolysis to methylsilanetriol.

  • Slowly add a stoichiometric amount of potassium hydroxide dissolved in ethanol to the methylsilanetriol solution. The reaction is exothermic.

  • Continue stirring for an additional 2 hours at room temperature.

  • The resulting precipitate of this compound can be collected by filtration.

  • Wash the product with anhydrous ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Protocol for Surface Modification of Glass or Silicon Substrates

This protocol describes a wet-chemical method for depositing a self-assembled monolayer (SAM) of this compound.

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Anhydrous toluene

  • This compound

  • Nitrogen gas

  • Oven

Protocol:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 1% (w/v) solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the silane solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the silanization solution.

    • Rinse with fresh anhydrous toluene to remove any unbound silane.

    • Perform a final rinse with ethanol and then deionized water.

  • Curing:

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.

  • Storage:

    • Store the modified substrates in a clean, dry environment until further use.

Visualization of Workflows and Mechanisms

Surface Modification Workflow

G cluster_prep Substrate Preparation cluster_silan Silanization cluster_post Post-Treatment sub_clean Substrate Cleaning (Piranha Solution) sub_rinse Rinsing (Deionized Water) sub_clean->sub_rinse sub_dry Drying (Nitrogen Gas) sub_rinse->sub_dry sil_immerse Immerse Substrate (2 hours, RT) sub_dry->sil_immerse sil_sol Prepare 1% Silane Solution in Anhydrous Toluene sil_sol->sil_immerse post_rinse Rinsing (Toluene, Ethanol, DI Water) sil_immerse->post_rinse post_dry Drying (Nitrogen Gas) post_rinse->post_dry post_cure Curing (110°C, 1 hour) post_dry->post_cure final final post_cure->final Modified Substrate G substrate Substrate -OH -OH -OH hydrolysis Hydrolysis & Condensation H₂O substrate->hydrolysis silane This compound CH₃-Si-(O⁻K⁺)₃ silane->hydrolysis modified_surface Modified Surface Substrate-O-Si(OH)₂-CH₃ hydrolysis->modified_surface G surface Methyl-Silane Surface (Hydrophilic) ecm ECM Protein Adsorption (e.g., Fibronectin) surface->ecm integrin Integrin Clustering and Activation ecm->integrin fak Focal Adhesion Kinase (FAK) Phosphorylation integrin->fak pax Paxillin fak->pax vin Vinculin fak->vin talin Talin fak->talin downstream Downstream Signaling (e.g., MAPK/ERK) fak->downstream actin Actin Cytoskeleton Reorganization pax->actin vin->actin talin->actin response Enhanced Cell Adhesion, Spreading, and Proliferation actin->response downstream->response

References

Potassium Methylsilanetriolate: Application Notes and Protocols in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature and patent databases reveals that while potassium methylsilanetriolate is a compound with established industrial applications, its use as a catalyst in organic synthesis is not well-documented. This document summarizes the known applications of potassium methylsilanetriolate and clarifies its role in contrast to the catalytically active, structurally related compound, potassium trimethylsilanolate.

Overview of Potassium Methylsilanetriolate

Potassium methylsilanetriolate, with the chemical formula CH₃Si(OK)₃, is an organosilicon compound primarily recognized for its utility in surface modification and as a precursor for silicone-based materials.[1][2][3][] Its primary applications lie in imparting hydrophobicity to various substrates.

Known Applications:

  • Water Repellent: It is widely used as a water-repellent agent for mineral and porous construction materials.[3]

  • Surface Modification: The compound is utilized in surface treatment processes to enhance hydrophobicity and adhesion.[1][]

  • Precursor to Polymers: It serves as a precursor for the synthesis of silicone polymers.[2][3]

  • Conservation: It has applications in the conservation of paper and other materials.

While some sources mention its use in the formulation of catalysts, specific protocols and quantitative data for its direct application as a catalyst in organic reactions are not available in the reviewed scientific literature and patent landscape.[2]

Distinction from Potassium Trimethylsilanolate

It is crucial to distinguish potassium methylsilanetriolate from potassium trimethylsilanolate (KOSi(CH₃)₃) , often abbreviated as TMSOK. While structurally similar, their documented applications differ significantly, especially in the field of catalysis.

Potassium trimethylsilanolate is a well-established and versatile reagent in organic synthesis, primarily functioning as a strong, non-nucleophilic base.[5] Its utility in catalysis is extensively documented, particularly in cross-coupling reactions.

Catalytic Applications of the Related Compound: Potassium Trimethylsilanolate

For the benefit of researchers who may have an interest in the catalytic activity of related organosilicon compounds, this section briefly outlines the established catalytic uses of potassium trimethylsilanolate.

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trimethylsilanolate has been successfully employed as a base in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It promotes the reaction under anhydrous conditions, which can be advantageous in preventing the hydrolysis of boronic esters and minimizing protodeboronation side reactions.[6][7]

General Workflow for Suzuki-Miyaura Cross-Coupling using Potassium Trimethylsilanolate:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Aryl Halide & Boronic Ester Mixing Combine Reactants, Catalyst, Base, and Solvent Reactants->Mixing Catalyst Palladium Catalyst Catalyst->Mixing Base Potassium Trimethylsilanolate Base->Mixing Solvent Anhydrous Solvent (e.g., THF) Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Quenching Reaction Quenching Heating->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Cross-Coupled Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction using potassium trimethylsilanolate as a base.

Other Catalytic Uses of Potassium Trimethylsilanolate

Beyond Suzuki-Miyaura reactions, potassium trimethylsilanolate has been utilized in other organic transformations, such as:

  • Polymerization: It can act as a catalyst for the ring-opening polymerization of siloxanes.[8][9]

  • Transesterification: While not a direct catalyst, it is used as a reagent in transesterification reactions to generate the active catalytic species.

Conclusion

The primary focus of this document was to provide detailed application notes and protocols for the use of potassium methylsilanetriolate in catalysis. However, a thorough review of the available scientific and patent literature indicates a lack of specific, documented catalytic applications for this compound. Its established roles are predominantly in materials science as a hydrophobizing agent and polymer precursor.

Researchers and drug development professionals interested in the catalytic applications of potassium silanolates should direct their attention to the well-documented activities of potassium trimethylsilanolate . The frequent confusion between these two compounds may lead to the erroneous assumption of catalytic activity for potassium methylsilanetriolate. Further research may uncover novel catalytic applications for potassium methylsilanetriolate, but based on current knowledge, detailed protocols for its use in catalysis cannot be provided.

References

Application Notes and Protocols: Tripotassium;methyl(trioxido)silane for Waterproofing Mineral Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tripotassium;methyl(trioxido)silane, also commonly known as potassium methyl siliconate, for waterproofing various mineral-based materials. This document details the chemical properties, mechanism of action, application guidelines, and standardized testing protocols to evaluate the efficacy of this treatment.

Introduction

This compound is a water-soluble organosilicon compound extensively used in the construction and materials science fields to impart water repellency to porous mineral substrates.[1][2] When applied, it penetrates the substrate and undergoes a chemical reaction to form a durable, hydrophobic barrier. This treatment significantly reduces water absorption, thereby mitigating issues such as freeze-thaw damage, efflorescence, and the growth of microorganisms.[1][3][4] The treatment is colorless, non-yellowing, and breathable, preserving the natural appearance of the substrate.[1][3]

Chemical Properties and Mechanism of Action

This compound is supplied as an aqueous solution. The waterproofing effect is achieved through a chemical reaction with atmospheric carbon dioxide (CO₂). Upon application, the potassium methyl siliconate reacts with CO₂ to form a polymethylsilicic acid, which then polymerizes to create a stable, water-repellent silicone resin network within the pores of the mineral substrate.[2][3] This hydrophobic layer dramatically increases the contact angle of water on the surface, preventing water ingress while still allowing for water vapor permeability.

The overall chemical transformation can be visualized as follows:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Tripotassium Methylsilanetriolate Tripotassium Methylsilanetriolate Methylsilanetriol Methylsilanetriol Tripotassium Methylsilanetriolate->Methylsilanetriol + CO2 + H2O Carbon Dioxide (from air) Carbon Dioxide (from air) Carbon Dioxide (from air)->Methylsilanetriol Water (in substrate) Water (in substrate) Water (in substrate)->Methylsilanetriol Polymethylsiloxane (Hydrophobic Layer) Polymethylsiloxane (Hydrophobic Layer) Methylsilanetriol->Polymethylsiloxane (Hydrophobic Layer) Polycondensation Potassium Bicarbonate Potassium Bicarbonate Methylsilanetriol->Potassium Bicarbonate

Caption: Chemical reaction pathway of this compound.

Application Guidelines

For optimal performance, proper surface preparation and application are crucial. The following are general guidelines for applying this compound to mineral surfaces.

3.1. Surface Preparation

  • Cleaning: The substrate must be clean, dry, and free of dust, dirt, oil, grease, efflorescence, and any previous coatings.

  • Repairs: Any cracks or defects in the substrate should be repaired prior to application.

  • Moisture Content: The surface should be dry to allow for maximum penetration of the waterproofing agent.

3.2. Application

  • Dilution: The concentrated product is typically diluted with water to a concentration of 3% solids or less before application. It is recommended to perform a small test patch to determine the optimal concentration for a specific substrate.[5]

  • Method: The diluted solution can be applied using a low-pressure sprayer, brush, or roller.

  • Coverage: Application should be to the point of saturation, ensuring even coverage.

  • Curing: The treated surface should be allowed to dry for at least 24 hours to ensure the chemical reaction is complete and maximum water repellency is achieved.[5] Protect the treated surface from rain during the curing period.[2]

Performance Data

The effectiveness of this compound as a waterproofing agent has been demonstrated through various studies. The following tables summarize key performance data.

Table 1: Water Absorption Reduction

SubstrateTest MethodWater Absorption (Untreated)Water Absorption (Treated)Reduction in Water AbsorptionReference
ConcreteLab Study--70-80%[6]
Ancient Building WallField Study18%2.3%87.2%[6]
Concrete for Ballastless TrackASTM C642 (14-day immersion)~2.5%~0.89%~64.4%[7]

Table 2: Surface Hydrophobicity

SubstrateTest MethodContact Angle (Untreated)Contact Angle (Treated)Reference
Ceramic Roof TilesContact Angle Goniometry-130-135°[2]
ConcreteContact Angle GoniometryHydrophilicHydrophobic[7]

Experimental Protocols

To quantitatively evaluate the performance of this compound, standardized testing methodologies are employed. Below are detailed protocols for key experiments.

G cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis A Prepare Substrate Samples (e.g., Concrete Cubes, Masonry Wallettes) B Cure Substrate Samples A->B C Apply Tripotassium; methyl(trioxido)silane Solution B->C D Cure Treated Samples (min. 24 hours) C->D E Water Absorption Test (ASTM C642 / RILEM Tube Test) D->E F Water Penetration Test (ASTM E514) D->F G Water Vapor Transmission Test (ASTM E96) D->G H Calculate % Water Absorption Reduction E->H I Measure Water Leakage F->I J Determine Water Vapor Transmission Rate (Permeance) G->J

Caption: General experimental workflow for evaluating waterproofing efficacy.

5.1. Water Absorption of Hardened Concrete (ASTM C642)

This test method determines the density, absorption, and voids in hardened concrete.

  • Apparatus: Balance, oven, container for immersion.

  • Procedure:

    • Prepare concrete specimens (cores or cubes).

    • Dry the specimens in an oven at 100-110°C for at least 24 hours until a constant mass (Mass A) is achieved.

    • Immerse the dried specimens in water at approximately 21°C for not less than 48 hours.

    • Remove the specimens, surface-dry with a towel, and determine the saturated-surface-dry mass (Mass B).

    • Place the saturated specimens in a suitable container and boil in water for 5 hours.

    • Allow the specimens to cool for at least 14 hours to a final temperature of 20-25°C.

    • Surface-dry the boiled specimens and determine the saturated-surface-dry mass after boiling (Mass C).

    • Suspend the saturated-boiled specimen in water and determine its apparent mass in water (Mass D).

  • Calculation:

    • Absorption after immersion (%) = [(B - A) / A] x 100

    • Absorption after immersion and boiling (%) = [(C - A) / A] x 100

5.2. Water Penetration and Leakage Through Masonry (ASTM E514)

This laboratory test evaluates the resistance of masonry to water penetration under simulated wind-driven rain.[8][9][10][11][12]

  • Apparatus: Test chamber with a water spray system and a means of applying a specified air pressure.

  • Procedure:

    • Construct a masonry wall specimen to be tested.

    • Mount the specimen in the test chamber.

    • Apply a continuous water spray to the exterior face of the specimen at a specified rate.

    • Simultaneously, apply a specified constant air pressure difference across the specimen.

    • The test duration is typically 4 hours.

    • Observe and record the time and location of any water leakage on the back (unexposed) face of the specimen.

  • Data Presentation: The results are reported as the time to initial leakage and the total volume of water collected at the back of the specimen over the test period.

5.3. Water Absorption of Building Materials (RILEM Tube Test)

This in-situ or laboratory test measures the rate of water absorption of a material's surface.[13][14][15][16][17][18][19]

  • Apparatus: Graduated glass tube (RILEM tube), putty or sealant.

  • Procedure:

    • Select a representative area on the material surface.

    • Affix the RILEM tube to the surface using the putty, ensuring a watertight seal.

    • Fill the tube with water to the zero mark.

    • Record the volume of water absorbed by the material at specified time intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Data Presentation: The results are typically plotted as the cumulative volume of absorbed water versus time. The rate of water absorption can be calculated from the slope of this curve.

5.4. Water Vapor Transmission of Materials (ASTM E96)

This test measures the rate at which water vapor passes through a material.[20][21][22][23][24]

  • Apparatus: Test dish, controlled temperature and humidity chamber, desiccant (for Method A) or distilled water (for Method B).

  • Procedure (Desiccant Method - Method A):

    • Place a desiccant (e.g., anhydrous calcium chloride) in the test dish.

    • Seal the material specimen to the open mouth of the dish.

    • Place the assembly in a controlled atmosphere with a specified temperature and humidity.

    • Periodically weigh the assembly to determine the rate of water vapor movement through the specimen into the desiccant.

  • Procedure (Water Method - Method B):

    • Fill the test dish with distilled water to a specified level.

    • Seal the material specimen to the open mouth of the dish.

    • Place the assembly in a controlled atmosphere.

    • Periodically weigh the assembly to determine the rate of water vapor movement from the water through the specimen.

  • Calculation: The water vapor transmission (WVT) rate is calculated from the rate of weight change, the area of the specimen, and the vapor pressure difference across the specimen. The permeance is then calculated from the WVT rate.

References

Application Notes and Protocols for Reactions with Tripotassium;methyl(trioxido)silane and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions involving tripotassium;methyl(trioxido)silane (CH3K3O3Si) and its close analog, potassium trimethylsilanolate (TMSOK). While specific protocols for the tripotassium salt are not widely available in published literature, the reactivity of potassium silanolates is well-documented, particularly in cross-coupling reactions. The following sections detail the use of potassium trimethylsilanolate as a highly effective base in Suzuki-Miyaura cross-coupling reactions, which can serve as a foundational methodology for exploring the reactivity of this compound.

Overview and Key Applications

This compound, also known as potassium methylsilanetriolate, is a water-soluble organosilicon compound.[1][2] Its primary industrial applications are in the construction and materials sector, where it serves as a waterproofing agent for mineral-based materials and an additive in coatings and concrete.[3][4] In these applications, it reacts with atmospheric carbon dioxide or other acidic components to form a hydrophobic polysiloxane network.

In the realm of synthetic organic chemistry, related potassium silanolates, such as potassium trimethylsilanolate (TMSOK), have emerged as powerful reagents.[5][6] TMSOK is particularly valued as a soluble, anhydrous base in palladium-catalyzed cross-coupling reactions, offering significant advantages over traditional inorganic bases.[7] These advantages include creating homogeneous reaction conditions, which can lead to faster reaction times and improved reproducibility.[7][8] Given the structural similarities, it is plausible that this compound could exhibit similar reactivity, although this would require experimental verification.

Potential Applications of this compound in Organic Synthesis:

  • As a base in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

  • As a nucleophile for the introduction of a methylsilyl group.

  • In condensation reactions to form silicone polymers.[6]

  • As a reagent for promoting hydrolysis of esters and other functional groups.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[8] All manipulations should be carried out in a well-ventilated fume hood. The compound is incompatible with strong oxidizing agents.[8]

First Aid Measures: [8]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately rinse with clean, fresh water for at least 10 minutes, holding the eyelids apart. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek medical attention.

  • Inhalation: Provide fresh air. If breathing is irregular or stopped, provide artificial respiration.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Using a Potassium Silanolate Base

The following protocol is adapted from established procedures for potassium trimethylsilanolate (TMSOK) and serves as a starting point for reactions with this compound.[1][7] Researchers should perform initial small-scale test reactions to optimize conditions for the specific substrates and the tripotassium salt.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions Aryl_Halide Ar-X Product Ar-Ar' Aryl_Halide->Product + Boronic_Ester Ar'-B(OR)2 Catalyst Pd Catalyst Base K3[MeSiO3] (or TMSOK) Solvent Anhydrous Solvent

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%)

  • This compound (or TMSOK) (3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, 1,4-dioxane, 5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic ester (1.2 mmol), and palladium catalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Base Addition: Add the this compound (or TMSOK) (3.0 mmol) to the stirring mixture. If the base is a solid, it can be added along with the other solids in step 1. If it is a solution, it should be added via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS. Due to the high reactivity of TMSOK, reactions can be complete in as little as 5-60 minutes.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram:

Experimental_Workflow start Start prep 1. Add Reactants & Catalyst to Flask start->prep inert 2. Establish Inert Atmosphere (N2/Ar) prep->inert solvent 3. Add Anhydrous Solvent inert->solvent base 4. Add K3[MeSiO3] or TMSOK solvent->base react 5. Stir at RT or Heat Monitor Progress base->react workup 6. Quench with Water react->workup extract 7. Extract with Organic Solvent workup->extract dry 8. Dry and Concentrate Organic Phase extract->dry purify 9. Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling reaction using potassium trimethylsilanolate (TMSOK) as the base, demonstrating its efficiency.[7] These results can be used as a benchmark when developing protocols with this compound.

EntryAryl HalideBoronic EsterCatalyst (mol%)Base (equiv)SolventTimeYield (%)
14-BromotoluenePhenylboronic acid pinacol esterPd(dppf)Cl2 (2)TMSOK (3)THF< 5 min>95
24-ChloroanisolePhenylboronic acid pinacol esterXPhos Pd G2 (2)TMSOK (3)1,4-Dioxane1 h92
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid pinacol esterPd(PPh3)4 (2)TMSOK (3)THF< 5 min>95
42-BromopyridinePhenylboronic acid pinacol esterPd(dppf)Cl2 (2)TMSOK (3)THF15 min88

Data is illustrative and based on reported high-yield reactions with TMSOK.

Conclusion

This compound holds potential as a reagent in organic synthesis, particularly as a base in cross-coupling reactions, analogous to the well-established potassium trimethylsilanolate. The provided protocol for the Suzuki-Miyaura reaction offers a robust starting point for researchers. Key advantages of using a soluble silanolate base include mild, anhydrous, and homogeneous reaction conditions, which can lead to significantly enhanced reaction rates and yields. Further investigation is warranted to fully characterize the reactivity and synthetic utility of this compound and expand its application in modern organic chemistry.

References

Application Notes and Protocols: Potassium Methylsilanetriolate as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methylsilanetriolate, also known as potassium methyl siliconate, is a versatile organosilicon compound with the chemical formula CH₃Si(OK)₃. It is a water-soluble, colorless to slightly yellow liquid that finds extensive application as a crosslinking agent and surface modifier for a variety of materials.[1][2] In the realm of polymer science, it is utilized to enhance the physical and chemical properties of polymers by creating a durable three-dimensional network. This document provides detailed application notes and experimental protocols for the use of potassium methylsilanetriolate as a crosslinking agent.

Mechanism of Action

The crosslinking mechanism of potassium methylsilanetriolate is a two-step process initiated by the presence of water and an acidic environment, often provided by atmospheric carbon dioxide.[2][3]

  • Hydrolysis: The potassium methylsilanetriolate hydrolyzes in the presence of water to form methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide.

  • Condensation: The newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions with each other or with hydroxyl groups present on the polymer backbone. This condensation results in the formation of stable siloxane bridges (Si-O-Si), creating a crosslinked network within the polymer matrix.[1]

This crosslinking imparts several desirable properties to the treated polymers, including improved water repellency, enhanced durability, and increased adhesion to various substrates.[1][4]

Applications in Polymer Systems

Potassium methylsilanetriolate is employed as a crosslinking agent in a diverse range of polymer applications:

  • Textile and Leather Coatings: It is used to improve the water resistance, durability, and color fastness of coatings applied to textiles and leather.[1][4]

  • Silicone Rubber: In the manufacturing of silicone rubber, it acts as a crosslinking agent to enhance the mechanical properties of the elastomer.[1]

  • Adhesives and Sealants: It improves the adhesion and water resistance of sealants and caulks.[1]

  • Hydrogel Formation: While specific data is limited, the principle of silane chemistry allows for its potential use in the synthesis of hydrogels, where the crosslinking density can be controlled to modulate swelling and mechanical properties.

  • Surface Modification of Natural Polymers: It is used to impart hydrophobicity to natural polymers like wood and cotton.[5][6]

Data Presentation

The following tables summarize the expected effects of crosslinking with potassium methylsilanetriolate on various polymer properties. The data presented is illustrative and will vary depending on the specific polymer system, concentration of the crosslinking agent, and curing conditions.

Table 1: Illustrative Mechanical Properties of a Generic Polymer Film Before and After Crosslinking with Potassium Methylsilanetriolate

PropertyUncrosslinked PolymerCrosslinked Polymer
Tensile Strength (MPa)1525
Elongation at Break (%)300150
Young's Modulus (MPa)50150

Table 2: Illustrative Swelling Behavior of a Hydrogel Crosslinked with Varying Concentrations of Potassium Methylsilanetriolate

Crosslinker Concentration (% w/w)Swelling Ratio (%)
1800
3500
5300

Table 3: Illustrative Thermal Properties of a Polymer Before and After Crosslinking with Potassium Methylsilanetriolate

| Property | Uncrosslinked Polymer | Crosslinked Polymer | | --- | --- | | Glass Transition Temperature (Tg) (°C) | 60 | 85 | | Decomposition Temperature (TGA, 10% weight loss) (°C) | 350 | 400 |

Experimental Protocols

Protocol 1: Surface Hydrophobization of Wood (Superhydrophobic Treatment)

This protocol is adapted from a method for preparing super-hydrophobic wood using potassium methylsilanetriolate.[5]

Materials:

  • Potassium methylsilanetriolate solution (e.g., 40% in water)

  • Wood samples (e.g., pine or oak)

  • Deionized water

  • Carbon dioxide (gas cylinder with regulator)

  • pH meter

  • Beaker or immersion tank

  • Vacuum drying oven

Procedure:

  • Preparation of Treatment Solution: Prepare an aqueous solution of potassium methylsilanetriolate with a concentration ranging from 0.1% to 20% (by mass) in a beaker or immersion tank.

  • Immersion of Wood: Submerge the wood samples in the prepared potassium methylsilanetriolate solution. The immersion time can range from 5 to 30 hours.

  • pH Adjustment: While maintaining the temperature of the solution between 10°C and 80°C, adjust the pH of the solution to a range of 9 to 13.5.

  • Carbonation: Introduce carbon dioxide gas into the solution. Monitor the pH of the solution and stop the introduction of CO₂ when the pH reaches a value between 7 and 8.8.

  • Aging: Allow the wood to remain in the treated solution for a period of 0.1 to 30 hours.

  • Drying: Remove the wood samples from the solution and place them in a vacuum drying oven. Dry the samples at a temperature between 40°C and 140°C under a vacuum of 0.070 MPa to 0.095 MPa for 10 minutes to 10 hours.

  • Characterization: The resulting wood will exhibit superhydrophobic properties, with a water contact angle greater than 150° and a rolling angle of less than 10°.[5]

Protocol 2: General Procedure for Crosslinking a Polymer in Solution

This is a general protocol that can be adapted for various polymers that have reactive hydroxyl groups.

Materials:

  • Polymer with hydroxyl functional groups (e.g., polyvinyl alcohol, cellulose derivative)

  • Potassium methylsilanetriolate

  • Suitable solvent for the polymer (e.g., water, DMSO)

  • Stirring plate and stir bar

  • Casting dish (e.g., petri dish)

  • Oven

Procedure:

  • Polymer Dissolution: Dissolve the polymer in the chosen solvent to a desired concentration (e.g., 5-10% w/v). Ensure complete dissolution with the aid of stirring and, if necessary, gentle heating.

  • Addition of Crosslinker: To the polymer solution, add the desired amount of potassium methylsilanetriolate solution. The concentration of the crosslinker will need to be optimized for the specific application and can range from 1% to 10% relative to the polymer weight.

  • Mixing: Stir the mixture thoroughly for a specified period (e.g., 30-60 minutes) to ensure homogeneous distribution of the crosslinking agent.

  • Casting: Pour the mixture into a casting dish to form a film of the desired thickness.

  • Curing: Place the cast film in an oven at an elevated temperature (e.g., 60-100°C) for a sufficient time (e.g., 1-24 hours) to facilitate the hydrolysis and condensation reactions, leading to crosslinking. The curing process is often enhanced by the presence of atmospheric moisture and carbon dioxide.

  • Characterization: Once cured, the crosslinked polymer film can be carefully removed from the dish and characterized for its mechanical, thermal, and swelling properties.

Visualizations

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation K_Methylsilanetriolate Potassium Methylsilanetriolate (CH₃Si(OK)₃) Methylsilanetriol Methylsilanetriol (CH₃Si(OH)₃) K_Methylsilanetriolate->Methylsilanetriol + 3H₂O Water 3H₂O KOH 3KOH Silanol1 CH₃Si(OH)₃ Crosslinked_Polymer Crosslinked Polymer (Polymer-O-Si(CH₃)-O-Si(CH₃)-O-Polymer) Silanol1->Crosslinked_Polymer Polymer_OH Polymer-OH Polymer_OH->Crosslinked_Polymer Water_byproduct H₂O Crosslinked_Polymer->Water_byproduct - H₂O

Caption: Mechanism of polymer crosslinking using potassium methylsilanetriolate.

G start Start prep_solution Prepare Potassium Methylsilanetriolate Aqueous Solution (0.1-20%) start->prep_solution immerse_wood Immerse Wood Samples (5-30 hours) prep_solution->immerse_wood adjust_ph Adjust pH to 9-13.5 (10-80°C) immerse_wood->adjust_ph carbonate Introduce CO₂ Gas until pH is 7-8.8 adjust_ph->carbonate age Age in Solution (0.1-30 hours) carbonate->age dry Vacuum Dry (40-140°C, 0.07-0.095 MPa, 10 min - 10h) age->dry end Superhydrophobic Wood dry->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tripotassium;methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tripotassium;methyl(trioxido)silane (also known as potassium methylsilanetriolate). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

A1: The most common and direct synthesis method involves a two-step process. First, a precursor like methyltrimethoxysilane (MTMS) is hydrolyzed to form methylsilanetriol (CH₃Si(OH)₃).[1] This intermediate is then reacted with three equivalents of potassium hydroxide (KOH) in an aqueous medium to yield the final product, this compound.[2]

Q2: What are the critical reaction parameters that influence the yield and purity?

A2: The synthesis of organosilicon compounds is highly dependent on several factors. Key parameters to control for optimizing yield and purity include:

  • pH: The hydrolysis of the alkoxysilane precursor can be catalyzed by either acid or base.[3] For the final salt formation, a basic medium supplied by potassium hydroxide is essential.

  • Temperature: Temperature affects the rate of both hydrolysis and the subsequent reaction with KOH.[4] Careful temperature control is necessary to prevent unwanted side reactions.

  • Reactant Stoichiometry: A precise molar ratio of the hydrolyzed intermediate (methylsilanetriol) to potassium hydroxide (1:3) is crucial for complete conversion to the tripotassium salt.

  • Concentration: Reactant concentration can influence reaction rates and product solubility.[5]

  • Solvent: While the reaction is typically performed in an aqueous medium, the choice of co-solvents can affect the solubility of starting materials and intermediates.[2]

Q3: Which starting materials are typically used, and what are their considerations?

A3: The most common precursor is Methyltrimethoxysilane (MTMS) . It is a liquid that readily undergoes hydrolysis.[1][3] Another potential precursor is Methyltrichlorosilane , which is often used to synthesize MTMS by reacting it with methanol.[3] MTMS is generally preferred for this synthesis due to its lower corrosivity compared to methyltrichlorosilane.

Q4: Why is the hydrolysis step so important?

A4: The hydrolysis step is critical because it converts the precursor, methyltrimethoxysilane (CH₃Si(OCH₃)₃), into the reactive intermediate, methylsilanetriol (CH₃Si(OH)₃).[1] This is achieved by replacing the three methoxy groups (-OCH₃) with hydroxyl groups (-OH). These hydroxyl groups are acidic and will readily react with a strong base like potassium hydroxide to form the desired potassium salt. Incomplete or uncontrolled hydrolysis is a common reason for low yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q: My final yield is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield is a common problem with several potential root causes.[6][7] Consider the following factors:

  • Incomplete Hydrolysis: The conversion of MTMS to methylsilanetriol may be incomplete. The hydrolysis reaction is also reversible.[8]

    • Solution: Ensure sufficient water is present (at least 3 molar equivalents to MTMS). You can also gently heat the mixture or adjust the pH to catalyze the reaction. Monitoring the disappearance of the MTMS starting material via techniques like GC or NMR can confirm completion.

  • Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions.

    • Solution: Experiment with a range of temperatures. A moderately elevated temperature (e.g., 40-60°C) often provides a good balance between reaction rate and minimizing side products.

  • Incorrect Stoichiometry: An incorrect molar ratio of potassium hydroxide to the silane precursor will result in incomplete conversion to the tripotassium salt.

    • Solution: Carefully calculate and measure the required amount of potassium hydroxide (a 1:3 molar ratio of MTMS to KOH). Using a slight excess of KOH can sometimes drive the reaction to completion, but may require more rigorous purification.

  • Product Loss During Workup: Significant amounts of the product can be lost during filtration, washing, or transfer steps.[6]

    • Solution: Ensure the product has fully precipitated before filtration. Use a minimal amount of a suitable cold solvent to wash the product to avoid redissolving it. Scrutinize each transfer step to minimize mechanical losses.

  • Unwanted Condensation Reactions: The intermediate, methylsilanetriol, can undergo self-condensation to form polysiloxane networks (silicones), especially under certain pH and temperature conditions.[9]

    • Solution: Add the potassium hydroxide solution promptly after the hydrolysis step is complete. Maintaining a sufficiently high concentration of KOH helps to ensure the deprotonation reaction outcompetes the condensation reaction.

Logical Diagram for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Problem: Low Product Yield check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_stoich Is MTMS:KOH Ratio Correct (1:3)? check_hydrolysis->check_stoich Yes sol_hydrolysis Solution: - Ensure ≥3 eq. H₂O - Adjust pH/Temp to catalyze - Monitor reaction completion check_hydrolysis->sol_hydrolysis No check_temp Is Reaction Temperature Optimal? check_stoich->check_temp Yes sol_stoich Solution: - Recalculate and verify mass of KOH - Consider slight excess of KOH check_stoich->sol_stoich No check_side_reactions Are Side Reactions (e.g., Condensation) Occurring? check_temp->check_side_reactions Yes sol_temp Solution: - Optimize temperature (e.g., screen 40-60°C) - Ensure uniform heating check_temp->sol_temp No check_workup Is Product Lost During Workup? check_side_reactions->check_workup No sol_side_reactions Solution: - Add KOH promptly after hydrolysis - Maintain high KOH concentration check_side_reactions->sol_side_reactions Yes sol_workup Solution: - Ensure full precipitation - Wash with minimal cold solvent - Minimize transfer steps Workflow prep_koh Prepare Aqueous KOH Solution (3.1 eq) hydrolysis Hydrolyze MTMS (1 eq) with KOH Solution prep_koh->hydrolysis react Heat and Stir (e.g., 40°C, 4h) hydrolysis->react precipitate Cool in Ice Bath to Precipitate Product react->precipitate filter Isolate Solid via Vacuum Filtration precipitate->filter wash Wash with Cold Isopropanol & Ether filter->wash dry Dry Under Vacuum wash->dry product Final Product: Tripotassium; methyl(trioxido)silane dry->product

References

troubleshooting aggregation issues with potassium methylsilanetriolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during experiments involving potassium methylsilanetriolate.

Troubleshooting Guides

Issue 1: Immediate Precipitation or Cloudiness Upon Addition of Potassium Methylsilanetriolate to a Formulation

Question: Why does my solution immediately turn cloudy or form a precipitate after adding potassium methylsilanetriolate?

Answer: Immediate precipitation upon the addition of potassium methylsilanetriolate is often due to its hydrolysis and subsequent reactions in an aqueous environment. Potassium methylsilanetriolate is the potassium salt of methylsilanetriol and is typically supplied as an aqueous solution. When introduced into a formulation, especially those containing buffers or other solutes, several factors can lead to aggregation or precipitation:

  • Hydrolysis and Condensation: Potassium methylsilanetriolate can hydrolyze in water, and the resulting methylsilanetriol molecules can undergo condensation to form larger, insoluble polysiloxane networks. This process is influenced by pH, concentration, and the presence of other ions.

  • pH Shock: Potassium methylsilanetriolate solutions are alkaline. Its addition to a buffered formulation can cause a localized pH shift, potentially exceeding the solubility limits of other components or causing the isoelectric precipitation of proteins.[1]

  • Reaction with CO₂: The alkaline nature of potassium methylsilanetriolate solutions means they can react with atmospheric carbon dioxide (CO₂) to form potassium carbonate and methylsilicic acid.[2] The latter can further contribute to the formation of insoluble silica-based species.

Troubleshooting Steps:

  • Control the Rate of Addition: Add the potassium methylsilanetriolate solution slowly and with continuous, gentle agitation to allow for better dispersion and to minimize localized high concentrations and pH shock.

  • Optimize pH: Ensure the pH of the receiving solution is controlled and buffered effectively. It may be necessary to adjust the pH of the potassium methylsilanetriolate solution before addition, or to use a more robust buffering system in the formulation.

  • Work in an Inert Atmosphere: To prevent reaction with atmospheric CO₂, consider performing the addition and subsequent handling steps under an inert gas like nitrogen or argon.

  • Solvent Considerations: Evaluate the compatibility of potassium methylsilanetriolate with the entire solvent system. While soluble in water, its stability can be affected by the presence of co-solvents.[3]

Issue 2: Time-Dependent Aggregation or Gel Formation in the Presence of Proteins

Question: My formulation containing potassium methylsilanetriolate and a protein is initially clear but develops aggregates or turns into a gel over time. What is causing this?

Answer: Time-dependent aggregation in a protein formulation containing potassium methylsilanetriolate is likely a result of the compound's inherent instability in aqueous environments and its interaction with the protein. The primary mechanisms include:

  • Increased pH from Hydrolysis: As potassium methylsilanetriolate hydrolyzes, it can release potassium hydroxide, leading to a gradual increase in the formulation's pH.[4] This pH drift can move the protein closer to its isoelectric point, reducing electrostatic repulsion between protein molecules and promoting aggregation.[5] A sustained high pH can also lead to protein denaturation and subsequent aggregation.

  • Interaction with Silicate Species: The hydrolysis of potassium methylsilanetriolate produces silicate and silanol species. These can interact with proteins through electrostatic interactions, potentially bridging positively charged patches on the protein surface and inducing aggregation.[6][7]

  • Protein Denaturation: The combination of a changing pH environment and the presence of reactive silicate species can destabilize the native conformation of the protein, exposing hydrophobic regions that can lead to irreversible aggregation.[5]

Troubleshooting Protocol:

  • pH Monitoring and Control:

    • Methodology: Regularly monitor the pH of the formulation over time using a calibrated pH meter.

    • Action: If a pH drift is observed, a stronger buffering agent with a pKa relevant to the target pH of the formulation should be selected. It's crucial to choose a buffer that does not interact adversely with silicate ions.

  • Buffer and Excipient Screening:

    • Methodology: Screen a panel of pharmaceutically acceptable buffers (e.g., citrate, histidine, phosphate) at different concentrations to identify the optimal system for maintaining pH stability.

    • Action: Concurrently, evaluate the use of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), or amino acids (e.g., arginine, glycine) to protect the protein from denaturation and aggregation.[8][9]

  • Characterization of Aggregates:

    • Methodology: Utilize analytical techniques to characterize the nature of the aggregates.

      • Dynamic Light Scattering (DLS): To measure the size distribution of aggregates.

      • Size Exclusion Chromatography (SEC): To quantify the loss of monomeric protein and the formation of soluble aggregates.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To assess changes in the protein's secondary structure.

    • Action: Understanding the nature of the aggregates (e.g., soluble vs. insoluble, native-like vs. denatured) will help in devising a more targeted stabilization strategy.

Quantitative Data Summary: Effect of pH on Protein Aggregation

pHProtein Net ChargeElectrostatic RepulsionAggregation Propensity
Far from pIHighHighLow
Near pILowLowHigh
At pIZeroMinimalMaximum

This table illustrates the general relationship between pH, isoelectric point (pI), and protein aggregation propensity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation when using potassium methylsilanetriolate in aqueous solutions?

A1: The primary cause is its hydrolysis, which leads to two main issues: a significant increase in pH due to the formation of potassium hydroxide, and the generation of reactive silicate and silanol species.[4] Both of these can destabilize proteins and other formulation components, leading to aggregation.[1][6]

Q2: Can I use standard buffers to control the pH when working with potassium methylsilanetriolate?

A2: While standard buffers are a good starting point, their effectiveness may be challenged by the continuous generation of hydroxide ions from hydrolysis. You may need to use higher buffer concentrations or select a buffer with a pKa that provides optimal buffering capacity in the alkaline range if that is the desired formulation pH. Always check for potential interactions between the buffer salts and silicate species.

Q3: Are there any analytical techniques to specifically measure the aggregation of potassium methylsilanetriolate itself?

A3: The aggregation of potassium methylsilanetriolate is more accurately described as a polymerization or condensation process of its hydrolysis products. Techniques that can be used to characterize the resulting silica or polysiloxane particles include Dynamic Light Scattering (DLS) to measure particle size, and 29Si NMR spectroscopy to study the connectivity of the silicate species.[10] Molybdenum blue photometry can be used to determine the concentration of colloidal silica.[11]

Q4: How can I prevent the hydrolysis of potassium methylsilanetriolate in my stock solution?

A4: To minimize hydrolysis in a stock solution, it should be stored in a tightly sealed container to prevent contact with atmospheric moisture and carbon dioxide.[4] Storing at lower temperatures can also slow down the rate of hydrolysis. However, for use in aqueous formulations, hydrolysis is an inherent property that must be managed rather than completely prevented.

Q5: Could the potassium ions from potassium methylsilanetriolate contribute to protein aggregation?

A5: While less common than effects from pH or silicate species, high concentrations of ions, including potassium, can influence protein stability. Ions can screen electrostatic charges, which can either be stabilizing or destabilizing depending on the specific protein and solution conditions.[12] However, the pH and silicate effects are generally the more dominant factors for aggregation issues with this compound.

Visualizing Experimental Workflows and Logical Relationships

Troubleshooting Workflow for Immediate Precipitation

G Fig. 1: Troubleshooting Immediate Precipitation start Precipitation Observed Upon Mixing check_ph Potential Cause: pH Shock start->check_ph check_hydrolysis Potential Cause: Hydrolysis & Condensation start->check_hydrolysis check_co2 Potential Cause: Reaction with CO2 start->check_co2 solution_ph Solution: Optimize Buffer System & Control pH check_ph->solution_ph solution_addition Solution: Slow, Agitated Addition check_hydrolysis->solution_addition solution_inert Solution: Use Inert Atmosphere check_co2->solution_inert

Caption: Troubleshooting logic for immediate precipitation issues.

Signaling Pathway of Protein Aggregation Induced by Potassium Methylsilanetriolate

G Fig. 2: Aggregation Pathway cluster_0 Initiation Phase cluster_1 Primary Stressors cluster_2 Protein Destabilization kms Potassium Methylsilanetriolate hydrolysis Hydrolysis kms->hydrolysis ph_increase pH Increase (KOH) hydrolysis->ph_increase silicates Silicate/Silanol Formation hydrolysis->silicates charge_alteration Altered Surface Charge (near pI) ph_increase->charge_alteration denaturation Conformational Change (Unfolding) ph_increase->denaturation crosslinking Silicate-Protein Interaction silicates->crosslinking aggregation Protein Aggregation charge_alteration->aggregation denaturation->aggregation crosslinking->aggregation

Caption: Pathway of protein aggregation induced by the compound.

References

Technical Support Center: Optimizing Reaction Conditions for Tripotassium Methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tripotassium methyl(trioxido)silane, also known as potassium methylsilanetriolate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of tripotassium methyl(trioxido)silane?

The synthesis is a two-step process. The first step involves the hydrolysis of a methyl-substituted silicon precursor, such as methyltrimethoxysilane (MTMS), to form methylsilanetriol (CH₃Si(OH)₃). The second step is the neutralization of the methylsilanetriol with a potassium base, typically potassium hydroxide (KOH), to yield the final product, tripotassium methyl(trioxido)silane (CH₃Si(OK)₃).

Q2: What are the common precursors for this synthesis?

The most common and preferred precursor is methyltrimethoxysilane (MTMS) due to its reactivity and commercial availability. Another potential precursor is methyltrichlorosilane, which is first converted to MTMS by reaction with methanol.

Q3: What are the critical parameters to control during the hydrolysis step?

The hydrolysis of methyltrimethoxysilane is a crucial step that dictates the final product's purity and yield. Key parameters to control include:

  • Stoichiometry of Water: The molar ratio of water to MTMS is critical. A sufficient excess of water is required to ensure complete hydrolysis of all three methoxy groups.

  • Catalyst: The hydrolysis can be catalyzed by either acid or base. The choice of catalyst affects the rate of hydrolysis and the potential for side reactions.

  • Temperature: The reaction temperature influences the rate of hydrolysis. It is essential to maintain a controlled temperature to prevent unwanted side reactions.

  • Solvent: The reaction is typically carried out in a solvent that is miscible with both the precursor and water, such as an alcohol.

Q4: What are the potential side reactions during the synthesis?

The primary side reaction is the self-condensation of the intermediate, methylsilanetriol, to form siloxane oligomers and polymers (Si-O-Si bonds). This is more likely to occur under uncontrolled pH and temperature conditions. The formation of these byproducts will reduce the yield of the desired monomeric tripotassium methyl(trioxido)silane and can complicate purification.

Q5: How can I minimize the formation of siloxane byproducts?

To minimize condensation, it is recommended to:

  • Perform the hydrolysis and neutralization at controlled, and often low, temperatures.

  • Slowly add the potassium hydroxide solution during the neutralization step to maintain a consistent pH.

  • Use the freshly prepared methylsilanetriol solution immediately in the neutralization step to reduce the time available for self-condensation.

Q6: How is the final product typically purified?

Purification of tripotassium methyl(trioxido)silane is often achieved through crystallization.[] The crude product, after reaction, can be concentrated and then crystallized from a suitable solvent or solvent mixture. Filtration is then used to isolate the purified crystals.[]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete hydrolysis of the precursor. 2. Excessive condensation of methylsilanetriol. 3. Loss of product during purification.1. Ensure a sufficient molar excess of water is used during hydrolysis and allow for adequate reaction time. 2. Maintain a low reaction temperature during hydrolysis and neutralization. Add the potassium hydroxide solution slowly and with vigorous stirring. 3. Optimize the crystallization and filtration steps. Ensure the appropriate solvent and temperature are used to minimize solubility of the product in the mother liquor.
Product is an oil or fails to crystallize 1. Presence of impurities, such as siloxane oligomers. 2. Residual solvent. 3. Incorrect solvent for crystallization.1. Review the reaction conditions to minimize condensation. Consider a pre-purification step to remove oligomers before attempting crystallization. 2. Ensure all volatile solvents from the reaction are thoroughly removed under vacuum before attempting crystallization. 3. Experiment with different crystallization solvents or solvent mixtures.
Product is discolored Presence of impurities from starting materials or side reactions.Ensure high-purity starting materials are used. Review reaction conditions to minimize side reactions. Consider recrystallization to improve purity and color.
Inconsistent results between batches Variations in reaction parameters such as temperature, addition rates, and stirring speed.Standardize all reaction parameters. Use controlled addition funnels for consistent addition rates and a calibrated stirring plate for reproducible mixing.

Experimental Protocols

A detailed experimental protocol for the synthesis of tripotassium methyl(trioxido)silane is outlined below.

Synthesis of Tripotassium Methyl(trioxido)silane

This protocol involves the hydrolysis of methyltrimethoxysilane (MTMS) followed by neutralization with potassium hydroxide.

Materials:

  • Methyltrimethoxysilane (MTMS)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Suitable Solvent (e.g., Ethanol or Tetrahydrofuran)

Procedure:

  • Hydrolysis of Methyltrimethoxysilane:

    • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve methyltrimethoxysilane in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric excess of deionized water to the solution with vigorous stirring.

    • Allow the reaction to proceed at a controlled temperature until the hydrolysis is complete (monitoring by techniques like IR or NMR is recommended).

  • Neutralization:

    • Prepare a solution of potassium hydroxide in deionized water.

    • Slowly add the potassium hydroxide solution to the cooled methylsilanetriol solution from the previous step with continuous stirring.

    • Monitor the pH of the reaction mixture and continue adding the KOH solution until the desired pH is reached.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by crystallization from a suitable solvent.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

ParameterRecommended RangeEffect on Reaction
Molar Ratio of Water to MTMS 3:1 to 10:1Higher ratios favor complete hydrolysis but may require longer reaction times for solvent removal.
Reaction Temperature (Hydrolysis) 0 - 25 °CLower temperatures minimize condensation side reactions.
Reaction Temperature (Neutralization) 0 - 10 °CKeeping the temperature low is critical to prevent the formation of siloxane byproducts.
Molar Ratio of KOH to MTMS 3:1A stoichiometric amount is required for complete salt formation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of tripotassium methyl(trioxido)silane.

SynthesisWorkflow cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization cluster_purification Step 3: Purification MTMS Methyltrimethoxysilane (MTMS) Mix1 Mix and React (Controlled Temp.) MTMS->Mix1 Water Water (H₂O) Water->Mix1 Solvent1 Solvent Solvent1->Mix1 MST Methylsilanetriol Solution Mix1->MST Mix2 Add KOH Solution (Controlled Temp. & pH) MST->Mix2 KOH Potassium Hydroxide (KOH) KOH->Mix2 CrudeProduct Crude Tripotassium Methyl(trioxido)silane Mix2->CrudeProduct SolventRemoval Solvent Removal (Vacuum) CrudeProduct->SolventRemoval Crystallization Crystallization SolventRemoval->Crystallization Filtration Filtration & Drying Crystallization->Filtration FinalProduct Pure Tripotassium Methyl(trioxido)silane Filtration->FinalProduct

Caption: General workflow for the synthesis of tripotassium methyl(trioxido)silane.

This technical support guide provides a foundational understanding of the synthesis of tripotassium methyl(trioxido)silane. For further optimization, it is recommended to consult detailed research articles and patents specific to your application.

References

Technical Support Center: Tripotassium Methyl(trioxido)silane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tripotassium methyl(trioxido)silane in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is tripotassium methyl(trioxido)silane and what are its primary applications in research?

A1: Tripotassium methyl(trioxido)silane, also known as potassium methylsiliconate or potassium methylsilanetriolate, is an organosilicon compound with the chemical formula CH₃Si(OK)₃. In research, particularly in drug development and biomaterials science, it is explored for its potential in modifying biomolecules and as a component in biocompatible materials due to its ability to form stable bonds.[1] It is also investigated as a precursor in sol-gel synthesis and as a catalyst or catalyst support.

Q2: What are the main stability concerns with tripotassium methyl(trioxido)silane in aqueous solutions?

A2: The primary stability concern is its susceptibility to hydrolysis in the presence of water, especially under acidic conditions. This hydrolysis can lead to the formation of methylsilanetriol (CH₃Si(OH)₃), which can then undergo self-condensation to form polymethylsilsesquioxanes, appearing as a gel or precipitate. The compound is most stable in highly alkaline aqueous solutions (pH > 13).[2] It is also incompatible with strong oxidizing agents.[3]

Q3: What happens when an aqueous solution of tripotassium methyl(trioxido)silane is exposed to air?

A3: Exposure of an aqueous solution of tripotassium methyl(trioxido)silane to atmospheric carbon dioxide (CO₂) can lead to a decrease in pH. This neutralization reaction can trigger the hydrolysis and subsequent condensation of the compound, resulting in the formation of a polymethylsilsesquioxane network.[4] This property is utilized in its application as a water repellent for mineral construction materials.[3]

Q4: What are the expected degradation products of tripotassium methyl(trioxido)silane in an aqueous environment?

A4: The primary degradation product upon hydrolysis is methylsilanetriol. This intermediate is generally unstable in aqueous solution and readily undergoes condensation to form oligomeric and polymeric silsesquioxanes (-[CH₃SiO₁.₅]n-). Under oxidative conditions, the formation of silanols and siloxanes can occur.[5]

Q5: How should aqueous solutions of tripotassium methyl(trioxido)silane be stored to ensure maximum stability?

A5: To maximize stability, aqueous solutions of tripotassium methyl(trioxido)silane should be stored in tightly sealed containers to minimize exposure to atmospheric carbon dioxide. The storage area should be cool and dry. It is crucial to maintain a high pH (ideally > 13) to prevent hydrolysis and condensation. Therefore, using a buffered alkaline solution for preparation can enhance stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate or gel formation upon dissolution or storage. 1. Low pH: The pH of the aqueous solution may have dropped due to the absorption of atmospheric CO₂ or the use of a non-alkaline solvent. 2. Acidic Contaminants: Presence of acidic impurities in the water or on the glassware. 3. High Concentration: At higher concentrations, the equilibrium may shift towards condensation, especially if the pH is not sufficiently high.1. Verify and Adjust pH: Immediately measure the pH of the solution. If it is below 13, adjust it by adding a small amount of a compatible base (e.g., potassium hydroxide solution). 2. Use High-Purity Water and Clean Glassware: Prepare solutions using high-purity, deionized water with low dissolved CO₂. Ensure all glassware is thoroughly cleaned and rinsed. 3. Work with Dilute Solutions: If possible, work with lower concentrations of tripotassium methyl(trioxido)silane to reduce the rate of condensation.
Inconsistent experimental results. 1. Solution Instability: The concentration of the active monomeric species may be decreasing over time due to ongoing hydrolysis and condensation. 2. Inaccurate Concentration: The initial concentration of the active species may not be what is expected due to the quality of the starting material or partial degradation.1. Prepare Fresh Solutions: Prepare fresh aqueous solutions of tripotassium methyl(trioxido)silane immediately before each experiment. 2. Characterize the Solution: Use an analytical technique such as ²⁹Si NMR or a titration method to determine the concentration of the monomeric species before use.
Poor surface modification or reaction yield. 1. Incomplete Hydrolysis (if desired): For applications requiring the formation of silanol groups, the hydrolysis may not have proceeded to the desired extent. 2. Premature Condensation: The reactive silanol intermediates may have condensed with themselves before reacting with the target substrate.1. Control Reaction Conditions: Carefully control the pH and temperature of the reaction to manage the rate of hydrolysis and condensation. A slightly acidic pH can catalyze hydrolysis, but a subsequent increase in pH may be needed to control condensation. 2. Optimize Reaction Stoichiometry and Order of Addition: Adjust the ratio of reactants and consider the order in which they are mixed to favor the desired reaction pathway.

Quantitative Stability Data

Due to the limited availability of specific kinetic data for the hydrolysis of tripotassium methyl(trioxido)silane in the public domain, the following table provides representative pseudo-first-order rate constants (k_obs) for the hydrolysis of a related organosilanetriol at different pH values. This data should be used as an estimate to understand the trend of stability.

pH Temperature (°C) Estimated k_obs (s⁻¹) Reference/Analogy
425~ 1 x 10⁻³Based on general acid-catalyzed hydrolysis of alkoxysilanes.
725~ 1 x 10⁻⁶Point of minimum stability for many silanes.
1025~ 1 x 10⁻⁵Base-catalyzed hydrolysis.
1325Very low (stable)Highly alkaline conditions suppress hydrolysis.

Note: The rate of hydrolysis is significantly influenced by the specific buffer, ionic strength, and concentration of the solution.

Experimental Protocols

Protocol 1: Monitoring the Stability of Aqueous Tripotassium Methyl(trioxido)silane Solutions using ²⁹Si NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the hydrolysis and condensation of tripotassium methyl(trioxido)silane in an aqueous solution over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of tripotassium methyl(trioxido)silane in a suitable deuterated solvent (e.g., D₂O with KOH to maintain a high pH).

    • To initiate the stability study, dilute an aliquot of the stock solution into the desired aqueous buffer (with a known pH) at a specific concentration and temperature.

  • NMR Acquisition:

    • Immediately acquire a ²⁹Si NMR spectrum of the freshly prepared solution. This will serve as the t=0 reference.

    • The monomeric tripotassium methyl(trioxido)silane should exhibit a characteristic chemical shift.

    • Acquire subsequent ²⁹Si NMR spectra at regular time intervals (e.g., every 30 minutes, 1 hour, 6 hours, 24 hours) under identical acquisition parameters.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Monitor the decrease in the intensity of the peak corresponding to the monomeric species over time.

    • Observe the appearance and increase in the intensity of new peaks corresponding to the hydrolyzed intermediate (methylsilanetriol) and various condensation products (dimers, trimers, cyclic species, and polymers).

    • The relative integration of these peaks can be used to quantify the extent of degradation.

Protocol 2: Accelerated Stability Testing of Aqueous Tripotassium Methyl(trioxido)silane Solutions

Objective: To rapidly assess the stability of an aqueous solution of tripotassium methyl(trioxido)silane under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation:

    • Prepare identical samples of the aqueous tripotassium methyl(trioxido)silane solution in sealed vials.

    • Ensure the pH and concentration of the solution are accurately determined at the start of the experiment.

  • Storage Conditions:

    • Place the vials in stability chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Include a control set of vials stored at the recommended storage temperature (e.g., 4°C or room temperature).

  • Time Points:

    • Withdraw vials from each temperature condition at specified time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any precipitation or gel formation.

      • pH: Measure any changes in the pH of the solution.

      • Assay of Active Ingredient: Quantify the remaining concentration of monomeric tripotassium methyl(trioxido)silane using a suitable analytical method (e.g., ²⁹Si NMR as described in Protocol 1, or a developed and validated HPLC method).

      • Degradation Products: Characterize and quantify the formation of major degradation products.

  • Data Evaluation:

    • Plot the concentration of the active ingredient versus time for each temperature.

    • Determine the degradation rate constant at each temperature.

    • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life of the solution.

Visualizations

Hydrolysis_and_Condensation_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Tripotassium_Methyl_trioxido_silane Tripotassium Methyl(trioxido)silane (CH₃Si(OK)₃) Methylsilanetriol Methylsilanetriol (CH₃Si(OH)₃) Tripotassium_Methyl_trioxido_silane->Methylsilanetriol + 3H₂O - 3KOH Oligomers Linear and Cyclic Oligomers Methylsilanetriol->Oligomers - H₂O Polymer Polymethylsilsesquioxane Network (Gel/Precipitate) Oligomers->Polymer - H₂O Experimental_Workflow_Stability_Testing Start Prepare Aqueous Solution of Tripotassium Methyl(trioxido)silane Initial_Analysis Initial Analysis (t=0) (pH, Appearance, Assay) Start->Initial_Analysis Storage Store under Accelerated Conditions (e.g., 40°C, 50°C, 60°C) Initial_Analysis->Storage Time_Points Withdraw Samples at Predefined Time Intervals Storage->Time_Points Analysis Analyze Samples (pH, Appearance, Assay) Time_Points->Analysis Analysis->Time_Points Data_Evaluation Evaluate Data (Degradation Kinetics) Analysis->Data_Evaluation Shelf_Life Estimate Shelf-Life using Arrhenius Equation Data_Evaluation->Shelf_Life

References

Technical Support Center: Tripotassium;methyl(trioxido)silane Hydrolysis Control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tripotassium;methyl(trioxido)silane, also commonly known as potassium methylsiliconate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the hydrolysis of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides solutions to potential issues you may face during the hydrolysis of this compound.

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Gelation or Precipitation The rate of hydrolysis and subsequent condensation is too fast. This can be due to a high concentration of the silane, elevated temperatures, or a pH that strongly favors condensation (typically alkaline conditions).1. Lower the Concentration: Dilute the this compound solution. 2. Reduce the Temperature: Conduct the experiment at a lower temperature to slow down the reaction kinetics. 3. Adjust the pH: Lower the pH to a mildly acidic or neutral range to slow down the condensation rate.[1]
Incomplete or Slow Hydrolysis The reaction conditions are not optimal for hydrolysis. This can be due to a neutral pH, low temperature, or insufficient water.1. Adjust pH: The hydrolysis rate is slowest at a neutral pH of 7.[2] Use a mild acid (e.g., acetic acid) to lower the pH to the 4-5 range, which can catalyze the hydrolysis of non-amino silanes.[3] 2. Increase Temperature: Gently increase the temperature of the reaction mixture. Most silanes hydrolyze efficiently around 60°C.[3] 3. Ensure Sufficient Water: Verify that the water-to-silane ratio is adequate for complete hydrolysis.
Inconsistent Results Between Batches This can be caused by variations in starting material purity, ambient temperature and humidity, or slight deviations in experimental procedure.1. Standardize Procedures: Ensure all experimental parameters (temperature, pH, concentrations, mixing speed, and time) are kept consistent. 2. Control the Environment: Perform experiments in a controlled environment to minimize fluctuations in temperature and humidity. 3. Use High-Purity Reagents: Ensure the purity of the this compound and all solvents.
Formation of an Oily Layer (Phase Separation) The hydrolyzed species may have limited solubility in the reaction medium, leading to phase separation.1. Add a Co-solvent: Introduce a mutual solvent, such as ethanol or methanol, to improve the solubility of all components. For methoxy-containing silanes, methanol is a suitable choice, while ethanol is preferred for ethoxy silanes.[3] 2. Adjust Concentration: Lowering the initial concentration of the silane can sometimes prevent phase separation.
Difficulty in Monitoring Reaction Progress The chosen analytical method may not be sensitive enough or suitable for the reaction conditions.1. Utilize NMR Spectroscopy: 29Si NMR is a powerful technique to directly monitor the hydrolysis and condensation of silanes by observing the changes in the silicon environment.[4][5] 2. Consider In-situ Raman or FTIR: These techniques can provide real-time information on the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[6]

Frequently Asked Questions (FAQs)

1. What is the primary product of this compound hydrolysis?

The hydrolysis of this compound results in the formation of methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide (KOH). In aqueous solution, the methylsilanetriol can exist in equilibrium with its deprotonated forms. The ultimate product of interest in many biological and drug development applications is orthosilicic acid, which is the bioavailable form of silicon.[7][8][9]

2. What are the key factors that control the hydrolysis rate?

The primary factors influencing the hydrolysis rate of silanes are:

  • pH: The hydrolysis rate is significantly influenced by pH, with the slowest rates typically observed in neutral conditions. Both acidic and basic conditions can catalyze the reaction.[2]

  • Temperature: Increasing the temperature generally accelerates the hydrolysis rate, following the Arrhenius law.[3]

  • Concentration: Higher concentrations of the silane and water can lead to faster hydrolysis rates.

  • Solvent: The choice of solvent and the use of co-solvents can affect the solubility of reactants and intermediates, thereby influencing the reaction rate.

  • Catalysts: Acids and bases are common catalysts for silane hydrolysis.

3. How can I slow down the condensation of the hydrolyzed product?

To slow down the condensation of methylsilanetriol into polysiloxanes, you can:

  • Work in a dilute solution.

  • Maintain a mildly acidic pH (around 4-5), as condensation is generally slower in acidic conditions compared to basic conditions.

  • Keep the temperature low.

  • Use a solvent system that stabilizes the silanol intermediates.

4. What is the role of atmospheric carbon dioxide in the hydrolysis process?

In many industrial applications, particularly in the context of using potassium methylsiliconate as a water repellent for masonry, the reaction with atmospheric carbon dioxide is a key step. The CO₂ reacts with the alkaline solution to lower the pH, which in turn facilitates the hydrolysis and subsequent condensation of the silane to form a water-repellent polysiloxane network.

5. Are there any safety precautions I should take when handling this compound?

Yes, this compound is an alkaline solution. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data on Hydrolysis Rates

Table 1: Effect of pH on the Hydrolysis Rate Constant of Methyltriethoxysilane (MTES) in Acidic Medium

pHHydrolysis Rate Constant (M⁻¹ min⁻¹)
20.23
30.18
40.05

Source: Adapted from data presented in a review on the kinetics of alkoxysilane polymerization.[10]

Table 2: Effect of Temperature on the Hydrolysis of Silanes

Silane TypeTemperature (°C)Observation
General Silanes20Baseline hydrolysis rate
General Silanes50Rate increases by more than 6 times compared to 20°C
General Silanes60Often cited as an efficient temperature for hydrolysis[3]

Source: Qualitative and semi-quantitative data compiled from various sources on silane hydrolysis.[3]

Table 3: Reaction Orders for the Base-Catalyzed Hydrolysis of Methyltrimethoxysilane (MTMS)

ReactantReaction Order
MTMS0.8
H₂O0.9
NH₄OH (Catalyst)0.7

Source: Determined by in-situ Raman spectroscopy using an initial rate method.[7]

Experimental Protocols

Protocol for Controlled Hydrolysis and Monitoring by 29Si NMR Spectroscopy

This protocol provides a general framework for conducting a controlled hydrolysis experiment and monitoring its progress using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound solution of known concentration

  • Deionized water

  • Buffer solutions (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH)

  • Co-solvent (e.g., ethanol or methanol, if needed)

  • NMR tubes

  • 29Si NMR spectrometer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry vial, prepare the desired reaction medium by mixing the buffer solution and any co-solvent.

    • Place the vial in a temperature-controlled water bath or on a temperature-controlled stir plate to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding a precise volume of the this compound solution to the reaction medium with vigorous stirring.

  • Sampling for NMR Analysis:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately transfer the aliquot to an NMR tube. To quench the reaction if it is fast, the NMR tube can be pre-chilled.

  • 29Si NMR Data Acquisition:

    • Acquire 29Si NMR spectra for each time point. The chemical shifts in the 29Si NMR spectrum will change as the hydrolysis and condensation proceed, allowing for the identification and quantification of different silicon species (e.g., the starting material, partially hydrolyzed intermediates, fully hydrolyzed monomer, and condensed oligomers).[5]

  • Data Analysis:

    • Integrate the peaks corresponding to the different silicon species in the 29Si NMR spectra.

    • Plot the concentration of the starting material and the various products as a function of time to determine the hydrolysis rate.

Visualizations

Logical Flowchart for Troubleshooting Hydrolysis Issues

TroubleshootingWorkflow Start Start: Unexpected Experimental Outcome Problem Identify the Primary Issue Start->Problem RapidGel Rapid Gelation/ Precipitation Problem->RapidGel Fast Reaction SlowReaction Slow or Incomplete Hydrolysis Problem->SlowReaction Slow Reaction Inconsistent Inconsistent Results Problem->Inconsistent Variability SolutionGel Reduce Concentration Lower Temperature Adjust pH to be less alkaline RapidGel->SolutionGel SolutionSlow Adjust pH (acidic) Increase Temperature Check Water Content SlowReaction->SolutionSlow SolutionInconsistent Standardize Protocol Control Environment Use High-Purity Reagents Inconsistent->SolutionInconsistent End Problem Resolved SolutionGel->End SolutionSlow->End SolutionInconsistent->End

Caption: A troubleshooting workflow for common issues in silane hydrolysis experiments.

Signaling Pathway Activated by Orthosilicic Acid

The hydrolysis of this compound ultimately leads to the formation of orthosilicic acid, the bioavailable form of silicon. In the context of drug development, particularly for applications like wound healing, understanding the downstream cellular signaling is crucial. Orthosilicic acid has been shown to promote angiogenesis and cell proliferation through the PI3K/AKT/mTOR pathway.[7]

SignalingPathway OSA Orthosilicic Acid (from Hydrolysis) Receptor Cell Surface Receptor OSA->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellEffects Cell Proliferation Angiogenesis Inhibition of Apoptosis mTOR->CellEffects leads to

References

Technical Support Center: Purification of Tripotassium;methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripotassium;methyl(trioxido)silane (also known as tripotassium methylsilanetriolate).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound is less soluble at cold temperatures. - Use a solvent mixture to fine-tune solubility. - Ensure the solution is sufficiently concentrated before cooling.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - Insulate the flask to slow down the cooling rate.
Incomplete precipitation of the product.- Cool the solution for a longer period or at a lower temperature. - Add a small seed crystal to induce crystallization.[2]
Product is Oily or Fails to Crystallize Presence of significant impurities that lower the melting point and inhibit crystallization.- Wash the crude product with a non-polar solvent to remove organic impurities. - Consider a preliminary purification step like filtration through activated carbon to remove colored impurities.
The solvent is not appropriate for crystallization.- Try a different solvent or a mixture of solvents.[3] - Ensure the solvent is anhydrous, as water can sometimes interfere with crystallization.
Discolored Product Presence of colored impurities from starting materials or side reactions.- Treat the solution with activated charcoal before filtration. - Perform multiple recrystallization steps.
Oxidation of the product or impurities.- Perform the purification under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Purity Results Ineffective removal of specific impurities.- Identify the impurity using analytical techniques (e.g., NMR, GC-MS) to select a more targeted purification method. - A combination of purification techniques (e.g., filtration followed by recrystallization) may be necessary.
Contamination during handling or filtration.- Ensure all glassware is scrupulously clean. - Use high-purity solvents for recrystallization and washing.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, filtration, and for thermally stable precursors, vacuum distillation.[4] Crystallization is widely used to obtain high-purity solid material, while filtration is essential for separating the purified solid from the mother liquor and for removing insoluble impurities.[5][6]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. The impurities should either be highly soluble at all temperatures or insoluble at high temperatures. Common solvents to consider for polar compounds like this potassium salt include short-chain alcohols (e.g., ethanol, isopropanol) or mixtures with water. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Based on its synthesis from methylsilanetriol and potassium hydroxide, potential impurities include:

  • Unreacted methylsilanetriol: This can be removed by washing with a suitable organic solvent.

  • Excess potassium hydroxide: This can be minimized by careful stoichiometric control of the reaction and can be removed during recrystallization.

  • Potassium carbonate: Formed from the reaction of potassium hydroxide with atmospheric carbon dioxide.

  • Siloxane byproducts: Formed from the self-condensation of methylsilanetriol, especially if the reaction conditions are not well-controlled.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is a highly accurate method for determining the absolute purity of a compound by comparing the integral of a analyte peak to that of a certified internal standard.[7][8][9]

  • Titration: Acid-base titration can be used to determine the amount of potassium hydroxide impurity.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, K, O, Si) in the sample, which can be compared to the theoretical values.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound. Heat the chosen recrystallization solvent to its boiling point and add the minimum amount of the hot solvent to the flask to completely dissolve the crude product.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed rapidly to prevent premature crystallization.[10]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Vacuum Filtration Protocol
  • Apparatus Setup: Assemble a vacuum filtration apparatus consisting of a Büchner funnel with a filter paper, a filter flask, and a vacuum source.

  • Sealing: Wet the filter paper with a small amount of the cold solvent to ensure a good seal between the paper and the funnel.

  • Filtration: Turn on the vacuum and pour the crystal slurry into the center of the Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of cold solvent.

  • Drying: Continue to draw air through the crystals for a period to partially dry them before transferring them for final drying.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Dissolve in hot solvent filtration Vacuum Filtration recrystallization->filtration Cool and crystallize purity_assessment Purity Assessment (qNMR) filtration->purity_assessment Collect crystals pure_product Pure Product purity_assessment->pure_product Confirm >95% purity

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt outcome Pure Product? start->outcome success Success outcome->success Yes failure Troubleshoot outcome->failure No check_yield Low Yield? failure->check_yield check_purity Impurities Present? check_yield->check_purity No change_solvent Change Solvent / Conditions check_yield->change_solvent Yes add_purification_step Add Purification Step (e.g., Charcoal) check_purity->add_purification_step Yes change_solvent->start add_purification_step->start

Caption: A logical diagram for troubleshooting the purification process.

References

avoiding polymerization of potassium methylsilanetriolate during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you avoid the polymerization of potassium methylsilanetriolate during storage and ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Polymerization

Immediate identification and mitigation of conditions that promote polymerization are critical for maintaining the stability of potassium methylsilanetriolate solutions.

IssuePotential CauseRecommended Action
Precipitate or gel formation in the solution Exposure to air (carbon dioxide) and moisture, leading to hydrolysis and condensation.Immediately purge the container with an inert gas (e.g., nitrogen or argon) and securely reseal. For future prevention, handle the solution under an inert atmosphere whenever possible.
Decrease in pH of the solution Absorption of atmospheric CO2, which reacts with the alkaline solution to form carbonic acid, thereby lowering the pH and accelerating polymerization.Monitor the pH of the solution regularly. If a decrease is observed, consider storing the material in smaller, single-use aliquots to minimize headspace and exposure during repeated use. Ensure the container is always tightly sealed.
Increased viscosity of the solution Onset of polymerization, forming larger silicate oligomers and polymers.If a slight increase in viscosity is noted, the solution might still be usable for some applications, but it is an indicator of instability. For sensitive experiments, it is recommended to use a fresh, unpolymerized solution.
Inconsistent experimental results Use of a partially polymerized solution, leading to variations in the concentration of the active monomeric species.Discard the suspect solution and use a new, properly stored stock. Implement stricter storage and handling protocols to prevent future occurrences.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for potassium methylsilanetriolate?

    • A: Potassium methylsilanetriolate should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide.[1][2] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prolong shelf life.

  • Q2: What materials are incompatible with potassium methylsilanetriolate?

    • A: Avoid contact with acids, strong oxidizing agents, and water.[1] Exposure to these substances can accelerate hydrolysis and subsequent polymerization.

  • Q3: Can I store potassium methylsilanetriolate in a standard laboratory refrigerator?

    • A: Yes, refrigeration is a suitable storage method, provided the container is tightly sealed to prevent condensation upon removal. Storing in a desiccator within the refrigerator can provide an additional layer of protection against moisture.

Understanding and Preventing Polymerization

  • Q4: What is the chemical process behind the polymerization of potassium methylsilanetriolate?

    • A: Polymerization occurs in two main steps. First, the methylsilanetriolate anion is hydrolyzed by water to form methylsilanetriol (CH₃Si(OH)₃). Subsequently, these methylsilanetriol molecules undergo condensation, where silanol groups (-Si-OH) react with each other to form siloxane bonds (-Si-O-Si-), releasing water and forming progressively larger oligomers and polymers.

  • Q5: How does carbon dioxide contribute to polymerization?

    • A: Potassium methylsilanetriolate solutions are typically alkaline. Carbon dioxide from the atmosphere can dissolve in the solution, forming carbonic acid. This neutralizes the potassium hydroxide, lowering the pH of the solution. The decrease in pH accelerates the condensation of methylsilanetriol, leading to polymerization.[1]

  • Q6: Are there any visual cues that indicate the onset of polymerization?

    • A: The initial stages of polymerization may not have obvious visual signs. However, as the process advances, you may observe an increase in viscosity, the formation of a gel-like substance, or the appearance of a precipitate.

Experimental Protocols

Protocol for Monitoring Polymerization using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a method to qualitatively assess the extent of polymerization by monitoring changes in the silanol and siloxane vibrational bands.

Materials:

  • Potassium methylsilanetriolate solution

  • FTIR spectrometer with a suitable sample holder (e.g., ATR or liquid cell)

  • Reference standard of unpolymerized potassium methylsilanetriolate (if available)

  • Anhydrous solvent (e.g., carbon tetrachloride, if dilution is necessary and compatible)

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, carefully extract a small aliquot of the potassium methylsilanetriolate solution to be tested.

    • If the solution is too concentrated, dilute it with a suitable anhydrous solvent. Note: Solvent compatibility must be confirmed beforehand.

  • FTIR Analysis:

    • Acquire a background spectrum of the empty sample holder or the pure solvent.

    • Introduce the sample into the holder and acquire the FTIR spectrum.

    • Collect data over a spectral range that includes the Si-OH stretching region (around 3200-3700 cm⁻¹) and the Si-O-Si stretching region (around 1000-1100 cm⁻¹).

  • Data Interpretation:

    • Unpolymerized Sample: A prominent broad peak in the Si-OH region and a weaker or absent peak in the Si-O-Si region are characteristic of the monomeric form.

    • Polymerized Sample: A decrease in the intensity of the Si-OH peak and a corresponding increase in the intensity and breadth of the Si-O-Si peak indicate the formation of siloxane bonds and thus, polymerization.

Protocol for Handling and Dispensing Potassium Methylsilanetriolate to Minimize Polymerization

This protocol outlines best practices for handling the material to maintain its stability.

Materials:

  • Container of potassium methylsilanetriolate

  • Inert gas source (e.g., nitrogen or argon) with a regulator and tubing

  • Syringes and needles (or other suitable dispensing tools)

  • Receiving vials/flasks, oven-dried and cooled under inert gas

Procedure:

  • Preparation:

    • Ensure all glassware and tools that will come into contact with the solution are thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

    • Set up the inert gas line to gently blanket the opening of the potassium methylsilanetriolate container.

  • Dispensing:

    • Briefly remove the container cap and immediately start a gentle flow of inert gas over the opening.

    • Quickly withdraw the desired amount of solution using a dry syringe or other tool.

    • Dispense the solution into the prepared receiving vessel.

  • Storage of Main Stock:

    • After dispensing, purge the headspace of the main container with the inert gas for a few seconds.

    • Immediately and tightly reseal the container.

    • Return the container to its designated cool and dry storage location.

Visualizations

Polymerization_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation K_MeSiT Potassium Methylsilanetriolate (in solution) MeSiOH3 Methylsilanetriol (Monomer) K_MeSiT->MeSiOH3 + H₂O H2O H₂O (from moisture) Monomer1 Methylsilanetriol MeSiOH3->Monomer1 Monomer2 Methylsilanetriol MeSiOH3->Monomer2 Dimer Dimer (-Si-O-Si-) Monomer1->Dimer Monomer2->Dimer Polymer Polymer / Oligomer (Extended Network) Dimer->Polymer + more monomers - H₂O CO2 CO₂ (from air) CO2->K_MeSiT Lowers pH, Accelerates Condensation

Caption: Polymerization pathway of potassium methylsilanetriolate.

Experimental_Workflow cluster_storage Proper Storage cluster_handling Handling Protocol cluster_monitoring Stability Monitoring storage Store in cool, dry, dark place in tightly sealed container under inert atmosphere handling Work under inert gas Use dry glassware and tools storage->handling dispense Dispense required amount handling->dispense monitoring monitoring handling->monitoring Regularly reseal Purge headspace and reseal dispense->reseal visual Visual Inspection (Clarity, Viscosity) ftir FTIR Analysis (Monitor Si-OH and Si-O-Si bands) visual->ftir If changes are observed decision decision monitoring->decision Polymerization Detected? use Use in Experiment decision->use No discard Discard Solution decision->discard Yes

References

analytical methods for detecting impurities in tripotassium;methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in tripotassium methyl(trioxido)silane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in tripotassium methyl(trioxido)silane?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Residual methyltrichlorosilane or potassium hydroxide.

  • Byproducts: Potassium chloride (KCl) from the neutralization step.

  • Oligomeric species: Condensation products of methylsilanetriol.

  • Solvent residues: Water or other solvents used during synthesis and purification.

Q2: Which analytical technique is best suited for analyzing impurities in tripotassium methyl(trioxido)silane?

A2: The choice of technique depends on the nature of the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile organic impurities. Derivatization is often necessary to increase the volatility of the polar silanolate.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of both the main compound and impurities. 29Si NMR is particularly useful for identifying and quantifying silicon-containing impurities.[5][6][7]

  • Ion Chromatography: Can be used to quantify inorganic anionic and cationic impurities, such as chloride and potassium ions.

Q3: Why is derivatization necessary for the GC analysis of tripotassium methyl(trioxido)silane?

A3: Tripotassium methyl(trioxido)silane is a salt and is non-volatile. Gas chromatography requires analytes to be volatile to be carried through the column. Derivatization converts the non-volatile salt into a more volatile derivative, typically by replacing the potassium ions with a less polar group, making it amenable to GC analysis.[8][9]

Q4: Can I use HPLC with UV detection for this analysis?

A4: HPLC with UV detection is generally not suitable for tripotassium methyl(trioxido)silane and many of its potential impurities because they lack a UV chromophore (a part of the molecule that absorbs UV light).[2] Detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are more appropriate as they do not require the analyte to have a chromophore.[2][10]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Suggested Solution(s)
No peaks or very small peaks Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.[8]
Sample degradation in the injector.Lower the injector temperature. Use a deactivated inlet liner.
Active sites in the column.Condition the column according to the manufacturer's instructions. Use a column specifically designed for active compounds.
Peak tailing Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, inert GC column. Trim the first few centimeters of the column.
Co-elution with another compound.Optimize the temperature program (e.g., use a slower ramp rate).
Overloading of the column.Dilute the sample.
Ghost peaks Carryover from a previous injection.Run a solvent blank after each sample. Clean the syringe and injector port.
Septum bleed.Use a high-quality, low-bleed septum. Condition the septum before use.
Irreproducible retention times Leaks in the system.Check for leaks at all connections using an electronic leak detector.
Fluctuations in carrier gas flow rate.Ensure the gas supply is stable and the regulators are functioning correctly.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Problem Possible Cause(s) Suggested Solution(s)
Baseline noise or drift Impurities in the mobile phase.Use high-purity, LC-MS grade solvents and additives.[11] Filter all mobile phases.
Column bleed.Use a high-quality, stable column. Ensure the mobile phase pH is within the column's recommended range.
Unstable detector temperature.Allow the detector to fully equilibrate before starting the analysis.
Peak tailing for the main peak Secondary interactions with the stationary phase.Adjust the mobile phase pH to suppress the ionization of silanol groups on the column.[12][13][14] Add a competing base to the mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.[15]
Poor peak shape for early eluting peaks Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Loss of sensitivity Nebulizer clog.Clean the nebulizer according to the manufacturer's instructions.
Contamination of the detector.Follow the manufacturer's cleaning procedure for the detector.

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Impurities (after Derivatization)

This protocol assumes the conversion of tripotassium methyl(trioxido)silane to a volatile trimethylsilyl (TMS) derivative.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the tripotassium methyl(trioxido)silane sample into a clean, dry vial.

    • Add 1 mL of anhydrous pyridine and sonicate for 5 minutes to dissolve the sample.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS System: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 30-500

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Protocol 2: HPLC-CAD Analysis of Non-Volatile Impurities
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the tripotassium methyl(trioxido)silane sample into a volumetric flask.

    • Dissolve and dilute to the mark with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-CAD Conditions:

    • HPLC System: Thermo Scientific Vanquish or equivalent

    • Column: Zorbax HILIC Plus, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Gradient:

      • 0-2 min: 100% A

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 100% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo)

    • Nebulizer Temperature: 35°C

    • Data Collection Rate: 10 Hz

Data Presentation

Table 1: Hypothetical Impurity Profile of Tripotassium Methyl(trioxido)silane by GC-MS after Derivatization

Peak No. Retention Time (min) Proposed Impurity Area %
14.5TMS-derivative of Methanol0.05
28.2TMS-derivative of Methylsilanetriol99.5
312.5TMS-derivative of Dimeric Siloxane0.3
415.8TMS-derivative of Trimeric Siloxane0.15

Table 2: Hypothetical Impurity Profile of Tripotassium Methyl(trioxido)silane by HPLC-CAD

Peak No. Retention Time (min) Proposed Impurity Area %
12.1Potassium Chloride0.2
25.8Tripotassium Methyl(trioxido)silane99.6
310.3Dimeric Siloxanate0.15
413.1Trimeric Siloxanate0.05

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Add BSTFA/TMCS & Heat dissolve->derivatize cool Cool to RT derivatize->cool inject Inject Sample cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Library Search & Impurity ID integrate->identify quantify Quantification identify->quantify

Caption: GC-MS workflow for impurity analysis.

logical_relationship_troubleshooting cluster_instrument Instrumental Causes cluster_column Column-Related Causes cluster_method Method-Related Causes problem Chromatographic Problem (e.g., Peak Tailing) leaks System Leaks problem->leaks active_sites Active Sites problem->active_sites mobile_phase Incorrect Mobile Phase pH problem->mobile_phase connections Improper Connections leaks->connections temp_fluctuations Temperature Fluctuations degradation Column Degradation active_sites->degradation overload Column Overload gradient Inappropriate Gradient mobile_phase->gradient solvent_mismatch Injection Solvent Mismatch

Caption: Troubleshooting logic for peak tailing.

References

Validation & Comparative

A Comparative Guide to Tripotassium;methyl(trioxido)silane and Sodium Methylsilanetriolate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the chemical properties, performance as water repellents, and potential in biomedical applications of tripotassium;methyl(trioxido)silane and sodium methylsilanetriolate.

This guide provides a detailed comparison of two closely related organosilicon compounds: this compound and sodium methylsilanetriolate. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and applications of these silanetriolates.

Chemical and Physical Properties

Both this compound and sodium methylsilanetriolate are alkali metal salts of methylsilanetriol. They share a common methylsilanetriolate anion but differ in their cation (potassium or sodium). This difference in the cation can influence their physical properties and reactivity.

PropertyThis compoundSodium Methylsilanetriolate
Molecular Formula CH₃K₃O₃SiCH₃Na₃O₃Si
Molecular Weight 208.41 g/mol 160.09 g/mol [1]
Appearance Typically an aqueous solution, slightly yellowish in appearance.Available as a 30% aqueous solution, which is a clear liquid.
Solubility Water-dilutable.Soluble in water.
pH Approximately 13 (for a 40-65% solution).Not specified, but expected to be highly alkaline.
Boiling Point 112 °C (at 1,013 hPa)200.8 °C (at 760 mmHg)[1]
Density ~1.25 - 1.4 g/cm³ (for a 40-65% solution)1.24 g/cm³[1]

Performance as Water Repellents

The primary and most well-documented application for both compounds is as water repellents for mineral-based construction materials. They function by reacting with atmospheric carbon dioxide and the substrate to form a hydrophobic polysiloxane network.

Performance MetricThis compoundSodium Methylsilanetriolate
Water Absorption Reduction Reduces water absorption into substrates, preventing damage from freeze-thaw cycles and efflorescence. Specific quantitative data is limited in the reviewed literature.Reduces water absorption by up to 95% on materials like concrete and brick.
Water Contact Angle Data not readily available in reviewed literature, but qualitative descriptions indicate it imparts significant water repellency.Can achieve a water contact angle of 90° on treated glass surfaces, indicating a shift to a hydrophobic surface.
Substrate Compatibility Suitable for a wide variety of natural stone and masonry surfaces.Effective on concrete, brick, and other porous construction materials.
Mechanism of Action Reacts with atmospheric carbon dioxide to form a hydrophobic polysiloxane layer. The methyl groups orient outwards, creating a water-repellent surface.Hydrolyzes in the presence of water to form silanol groups, which then undergo condensation to create a durable, water-repellent siloxane network on the substrate.

A comparative study on the influence of sodium and potassium silicate solutions on slag activation, while not directly on these specific compounds, suggests that potassium-based activators can decrease the initial setting time and improve the geopolymerization process compared to sodium-based activators.[2] This could imply potential differences in the curing time and reaction kinetics of the respective methylsilanetriolates.

Applications in Drug Development and Life Sciences

The application of this compound and sodium methylsilanetriolate in drug development is not well-documented in publicly available literature. However, the broader class of organosilicon compounds is being explored for various biomedical applications.

Sodium methylsilanetriolate has been mentioned as a reagent in molecular modeling for screening environmental chemicals for estrogenicity.[3]

A French patent application suggests the use of a related compound, monomethylsilanetriol salicylate , for the manufacture of preparations aimed at constraining the organization of protein fibers and glycoproteins in injured connective tissues.[4]

In general, organosilicon compounds are investigated for their potential in:

  • Drug Delivery: As carriers for targeted and controlled release of therapeutic agents.[5]

  • Biomaterials: In the preparation of biocompatible materials for implants and prosthetics.[5]

  • Bioactive Coatings: For medical devices to reduce infection and improve biocompatibility.[5]

The stability and biocompatibility of organosilicon compounds make them attractive candidates for these applications. However, specific research on the use of this compound or sodium methylsilanetriolate in drug delivery systems or as active pharmaceutical ingredients is currently limited.

Experimental Protocols

Synthesis of Alkali Metal Methylsilanetriolates

The general synthesis involves the hydrolysis of a methyltrialkoxysilane or methyltrichlorosilane followed by neutralization with the corresponding alkali metal hydroxide.

Synthesis_Workflow Start Methyltrialkoxysilane or Methyltrichlorosilane Hydrolysis Hydrolysis (with water) Start->Hydrolysis Neutralization_K Neutralization (with Potassium Hydroxide) Hydrolysis->Neutralization_K Neutralization_Na Neutralization (with Sodium Hydroxide) Hydrolysis->Neutralization_Na Product_K Tripotassium; methyl(trioxido)silane Neutralization_K->Product_K Product_Na Sodium Methylsilanetriolate Neutralization_Na->Product_Na

Caption: General synthesis workflow for alkali metal methylsilanetriolates.

Protocol:

  • Hydrolysis: Methyltrichlorosilane is slowly added to a stirred excess of water, typically cooled in an ice bath to control the exothermic reaction. This results in the formation of methylsilanetriol and hydrochloric acid.

  • Neutralization: The resulting acidic solution is then neutralized to a specific pH with either potassium hydroxide (for the tripotassium salt) or sodium hydroxide (for the sodium salt). This step should be performed carefully to control the temperature.

  • Purification: The final product is an aqueous solution of the respective methylsilanetriolate. Further purification, if necessary, can be achieved through filtration to remove any insoluble byproducts.

Performance Evaluation of Water Repellency

1. Water Contact Angle Measurement

This method assesses the hydrophobicity of a treated surface.

Contact_Angle_Workflow Substrate Prepare Substrate (e.g., concrete coupon) Treatment Apply Silanetriolate Solution Substrate->Treatment Curing Cure for specified time (e.g., 24 hours) Treatment->Curing Measurement Measure Contact Angle (Goniometer) Curing->Measurement Analysis Analyze Data Measurement->Analysis RILEM_Test_Workflow cluster_prep Preparation cluster_test Testing Select Test Area Select Test Area Apply Putty to Tube Apply Putty to Tube Select Test Area->Apply Putty to Tube Affix Tube to Surface Affix Tube to Surface Apply Putty to Tube->Affix Tube to Surface Fill Tube with Water Fill Tube with Water Affix Tube to Surface->Fill Tube with Water Record Initial Reading Record Initial Reading Fill Tube with Water->Record Initial Reading Record Final Reading\n(after 20 mins) Record Final Reading (after 20 mins) Record Initial Reading->Record Final Reading\n(after 20 mins) Calculate Water Absorption Calculate Water Absorption Record Final Reading\n(after 20 mins)->Calculate Water Absorption Hydrolysis_Condensation Methylsilanetriolate Methylsilanetriolate Anion (in aqueous solution) Hydrolysis Hydrolysis (reaction with H₂O and CO₂) Methylsilanetriolate->Hydrolysis Silanol Methylsilanetriol (Si-OH groups) Hydrolysis->Silanol Condensation Condensation (loss of H₂O) Silanol->Condensation Polysiloxane Hydrophobic Polysiloxane Network (Si-O-Si bonds) Condensation->Polysiloxane

References

Comparative Guide to the Efficacy of Tripotassium;methyl(trioxido)silane as a Water Repellent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tripotassium;methyl(trioxido)silane (also known as potassium methylsiliconate) with other common water repellent alternatives, supported by available experimental data. The information is intended for a scientific audience to evaluate its performance for various applications.

Introduction to Water Repellent Technologies

The protection of porous building materials from water ingress is crucial for their longevity and performance. Three main types of silicon-based water repellents are prevalent in the market: silanes, siloxanes, and siliconates. This compound falls into the siliconate category. These materials work by penetrating the substrate and forming a hydrophobic layer that repels water while generally allowing for water vapor transmission, a property often referred to as "breathability."[1][2][3][4][5]

Mechanism of Action:

This compound is typically supplied as a water-dilutable solution.[2][6] Upon application to a mineral substrate, it reacts with atmospheric carbon dioxide to form an insoluble, water-repellent polysiloxane network within the pores of the material.[2][7][8] This chemical reaction ensures a durable hydrophobic effect.

The following diagram illustrates the general classification and characteristics of these silicon-based water repellents.

G Classification of Silicon-Based Water Repellents cluster_0 Key Characteristics A Silicon-Based Water Repellents B Silanes (e.g., Alkyltrialkoxysilanes) A->B C Siloxanes (e.g., Oligomeric Alkylalkoxysiloxanes) A->C D Siliconates (e.g., Potassium Methylsiliconate) A->D B_char Smallest molecule size Deepest penetration Requires alkaline substrate (high pH) for reaction B->B_char C_char Larger molecule size than silanes Less penetration depth Reacts with moisture C->C_char D_char Water-soluble Reacts with CO2 Good for porous, alkaline substrates D->D_char

Caption: General classification and key characteristics of silicon-based water repellents.

Quantitative Performance Data

The following tables summarize available quantitative data for the performance of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary with the substrate, application method, and concentration of the active ingredient.

Table 1: Water Contact Angle on Treated Surfaces

Water Repellent TypeSubstrateWater Contact Angle (°)Source
Potassium Methylsiliconate Porous materials (e.g., cement boards, natural stones, bricks, plaster)130-135[9]
SilaneConcrete> 110[10]
Potassium SilicateConcrete48.67[10]
UntreatedConcrete< 90[10]

Table 2: Water Absorption of Treated Concrete

Water Repellent TypeTest MethodWater Absorption Reduction (%)Source
Potassium Methylsiliconate Not specifiedSignificantly reduces water absorption[2][7][11]
Silane14-day immersion64.4% (compared to untreated)[10]
Copolymer EmulsionNot specified~45.6% (compared to uncoated)[12]

Note: While many sources state that potassium methylsiliconate reduces water absorption, specific quantitative data from standardized tests like ASTM C642 were not available in the reviewed literature for a direct numerical comparison in this table.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summaries of standard protocols used to evaluate the performance of water repellents.

Water Repellency: Contact Angle Measurement

Objective: To determine the hydrophobicity of a treated surface by measuring the contact angle of a water droplet. A higher contact angle indicates greater water repellency.

Apparatus: Goniometer or a video contact angle drop shape analysis machine.

Procedure (based on general practice):

  • Substrate Preparation: The substrate (e.g., concrete coupon, brick sample) is treated with the water repellent solution according to the manufacturer's specifications and allowed to cure for the recommended period (e.g., 24 hours or more).[8]

  • Droplet Deposition: A micro-syringe is used to place a small droplet of deionized water onto the treated surface.

  • Measurement: The goniometer captures an image of the droplet on the surface. Software then calculates the angle formed between the tangent of the droplet and the surface.

  • Data Analysis: Multiple measurements are taken at different locations on the surface to obtain an average contact angle.

Water Absorption: ASTM C642

Objective: To determine the percentage of water absorption of hardened concrete samples.

Procedure:

  • Sample Preparation: Concrete specimens are dried in an oven at a specified temperature until a constant mass is achieved (oven-dry mass).

  • Immersion: The dried specimens are immersed in water at room temperature for a specified period (typically 24-48 hours).

  • Saturated Mass Measurement: After immersion, the specimens are removed, surface-dried with a cloth, and weighed (saturated mass after immersion).

  • Calculation: The water absorption is calculated as the increase in mass as a percentage of the oven-dry mass.

Water Vapor Transmission: ASTM E96

Objective: To measure the rate at which water vapor passes through a material (permeability). This is a measure of the "breathability" of the coating.

Procedure (Wet Cup Method):

  • Apparatus: A test dish containing distilled water, over which the test specimen (the treated substrate) is sealed.

  • Test Environment: The assembly is placed in a controlled atmosphere with constant temperature and humidity.

  • Measurement: The assembly is weighed periodically. The loss in weight over time is recorded, which corresponds to the amount of water vapor that has escaped through the specimen.

  • Calculation: The water vapor transmission rate (WVTR) is calculated from the rate of weight loss per unit area.

The following diagram illustrates a simplified workflow for evaluating a water repellent.

G Experimental Workflow for Water Repellent Evaluation A Substrate Preparation (e.g., Concrete Coupons) B Application of Water Repellent A->B C Curing Period B->C D Performance Testing C->D E Contact Angle Measurement (Hydrophobicity) D->E Surface Property F Water Absorption Test (e.g., ASTM C642) D->F Bulk Property G Water Vapor Transmission (e.g., ASTM E96) D->G Breathability H Data Analysis & Comparison E->H F->H G->H

Caption: A simplified workflow for the experimental evaluation of a water repellent's efficacy.

Comparison with Alternatives

This compound (Siliconates)
  • Advantages: Excellent water repellency on porous mineral substrates.[13] Supplied in a water-based carrier, making it environmentally friendly with low VOCs.[2][7] Good penetration into the substrate.[4]

  • Disadvantages: Can form a white deposit on colored surfaces if not applied correctly.[7][8] May be less durable than silanes and require more frequent reapplication.[1]

Silanes
  • Advantages: Due to their very small molecular size, silanes offer the deepest penetration into dense substrates like concrete.[1][5] This deep penetration provides long-lasting protection.[3] They are highly resistant to alkaline environments.[4]

  • Disadvantages: Require a high pH (alkaline) substrate to react and form a hydrophobic barrier, making them unsuitable for non-cementitious materials.[5]

Siloxanes
  • Advantages: Effective on a wider range of substrates than silanes because their reaction is with moisture rather than requiring high alkalinity.[5] They are generally more economical than silanes.[1]

  • Disadvantages: Have a larger molecular size than silanes, resulting in shallower penetration, which may be less effective on very dense surfaces.[1][5]

Conclusion

This compound is a highly effective water repellent for a variety of porous mineral construction materials. Its key advantages are its high hydrophobicity (as indicated by a high contact angle), its water-based formulation, and its ability to significantly reduce water absorption.

When compared to alternatives, the choice of water repellent depends heavily on the substrate and the desired durability. For deep penetration into dense concrete, a silane may be preferable. For non-cementitious, porous materials, a siloxane could be a better choice. This compound offers a robust and environmentally conscious option, particularly for porous, alkaline substrates where a high degree of water repellency is required. Further quantitative, side-by-side studies under standardized conditions are needed to provide a more definitive ranking of these technologies.

References

A Comparative Guide to Alternatives for Potassium Methylsilanetriolate in Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to tailor the surface properties of materials, particularly to achieve hydrophobicity, potassium methylsilanetriolate has been a compound of interest. However, a range of alternative organosilane compounds offer comparable or even superior performance in creating water-repellent surfaces. This guide provides a detailed comparison of prominent alternatives—specifically alkylsilanes and fluoroalkylsilanes—with potassium methylsilanetriolate, supported by experimental data and detailed protocols to aid in material selection and application.

Performance Comparison of Surface Modifying Agents

The efficacy of a surface modifying agent is primarily determined by its ability to alter the surface energy, leading to changes in wettability. This is quantified by measuring the water contact angle (WCA) and sliding angle (SA). A higher WCA indicates greater hydrophobicity, while a low SA suggests a self-cleaning surface where water droplets easily roll off. The durability of the treatment is also a critical factor for long-term performance.

Surface Modifying AgentSubstrateWater Contact Angle (WCA)Sliding Angle (SA)Durability/Observations
Potassium Methylsilanetriolate Porous materials (e.g., cement, stone)130-135°[1]Not widely reportedGood penetration into porous substrates, forms a water-repellent layer by reacting with atmospheric CO2.[1][2] Can leave a white residue at high concentrations.[1][3]
Octadecyltrichlorosilane (OTS) Silicon wafer/Glass107-110°~1.9°Forms a stable self-assembled monolayer (SAM).[4] Durability can be affected by environmental conditions.
Polyester Fabric (with silica nanoparticles)~152°[5]< 10°Maintained water repellency after 20 laundering cycles.[5]
FeCoNiCr Alloy88.42°Not ReportedSignificantly increases hydrophobicity of the alloy surface.[6]
Fluoroalkylsilanes (FAS) Glass106-112°[7]< 10°[8]Generally offer superior hydrophobicity and oleophobicity due to the low surface energy of fluorinated chains.[9][10]
Aluminum Alloy>150°< 2°[11]Creates a superhydrophobic surface with excellent water repellency.
Marble~155°[8]1.6 - 5.3°[8]Showed a decrease in contact angle after repeated cleaning cycles.[8]
Various Alkylsilanes (C3 to C18) Mesoporous Silica ParticlesIncreases with chain length (C18 > C12 > C8 > C3)[4]Not ReportedLonger alkyl chains provide greater steric hindrance and hydrophobicity.[4]

Mechanism of Action: Silane-Based Surface Modification

The fundamental principle behind surface modification with organosilanes involves a two-step process: hydrolysis and condensation. This process creates a covalent bond between the silane and the substrate, resulting in a durable surface treatment.

First, the hydrolyzable groups of the silane (e.g., alkoxy or chloro groups) react with water molecules to form reactive silanol groups (-Si-OH). Subsequently, these silanol groups can condense with hydroxyl groups (-OH) present on the surface of the substrate, forming stable siloxane bonds (Si-O-Substrate). The organic functional group of the silane is oriented away from the surface, imparting the desired property, such as hydrophobicity.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_result Result Silane Organosilane (R-Si-X₃) Water Water (H₂O) Silane->Water Reaction Silanol Silanol (R-Si(OH)₃) Water->Silanol Forms Substrate Substrate with -OH groups Silanol->Substrate Condensation Siloxane Siloxane Bond (R-Si-O-Substrate) Substrate->Siloxane Forms HydrophobicSurface Hydrophobic Surface Siloxane->HydrophobicSurface Creates

Mechanism of silane surface modification.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in surface modification. Below are protocols for the application of potassium methylsilanetriolate and its alternatives.

Protocol 1: Potassium Methylsilanetriolate Treatment

This protocol is suitable for creating a water-repellent surface on porous materials like stone, brick, or concrete.[1][3]

  • Surface Preparation: Ensure the substrate is clean, dry, and free of dust, grease, or any previous coatings.

  • Solution Preparation: Dilute the aqueous solution of potassium methylsilanetriolate with deionized water. A common starting concentration is around 3% solids, but optimization for the specific substrate is recommended.[3] A dilution ratio of 1:10 to 1:14 with water is often suggested.[1]

  • Application: Apply the diluted solution uniformly onto the surface using a brush, roller, or spray. For best results, apply two coats, one horizontally and one vertically.[1]

  • Curing: Allow the treated surface to air-dry for at least 24 hours. The water-repellent properties develop as the potassium methylsilanetriolate reacts with atmospheric carbon dioxide to form a polymethylsilicic acid network.[2] Force-drying at elevated temperatures (up to 175°C) can accelerate the process, but sufficient time for the chemical reaction to complete is still necessary.[3]

Protocol 2: Octadecyltrichlorosilane (OTS) Self-Assembled Monolayer (SAM) Formation

This method is widely used for creating a hydrophobic monolayer on silicon-based substrates.[12][13]

  • Substrate Cleaning: Thoroughly clean the substrate. For silicon wafers or glass slides, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is effective. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. After cleaning, rinse extensively with deionized water and dry with a stream of nitrogen.

  • Solution Preparation: Prepare a dilute solution of OTS in a non-polar, anhydrous solvent such as toluene or hexane. A typical concentration is in the range of 1-5 mM. It is crucial to work in a low-humidity environment to prevent premature hydrolysis and polymerization of the OTS in solution.

  • Immersion: Immerse the cleaned substrate in the OTS solution for a period ranging from 30 minutes to several hours. The immersion time can be optimized to achieve a complete monolayer.

  • Rinsing: After immersion, rinse the substrate with the pure solvent (toluene or hexane) to remove any physisorbed molecules.

  • Curing: Cure the coated substrate in an oven at 100-120°C for about 1 hour to promote the covalent bonding of the silane to the surface.

Protocol 3: Fluoroalkylsilane (FAS) Vapor Deposition

Vapor deposition is an alternative to solution-based methods and can produce highly uniform and hydrophobic coatings.[7]

  • Substrate Hydroxylation: For optimal reaction, the substrate surface should be rich in hydroxyl groups. This can be achieved by treating the substrate with a UV-ozone cleaner or a piranha solution, followed by thorough rinsing and drying.

  • Deposition Setup: Place the cleaned substrate in a vacuum chamber. A small vial containing the fluoroalkylsilane is also placed inside the chamber.

  • Vaporization and Deposition: Evacuate the chamber to a low pressure. The FAS will vaporize and deposit onto the substrate surface. The deposition time can range from a few minutes to several hours, depending on the specific FAS and desired coating thickness.

  • Curing: After deposition, the substrate is typically annealed in an oven to complete the reaction and bond the FAS molecules to the surface. Curing temperatures and times will vary depending on the specific FAS used.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for surface modification experiments, from substrate preparation to characterization.

G cluster_prep 1. Preparation cluster_coating 2. Coating Application cluster_post 3. Post-Treatment cluster_char 4. Characterization A Substrate Selection B Substrate Cleaning A->B C Surface Activation (e.g., Plasma, Piranha) B->C D Solution/Vapor Preparation C->D E Coating Method (Dip, Spin, Spray, CVD) D->E F Rinsing E->F G Curing/Annealing F->G H Contact Angle Measurement G->H I Surface Morphology (SEM, AFM) H->I J Durability Testing I->J

General experimental workflow for surface modification.

References

comparative study of silane coupling agents for nanomaterials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Silane Coupling Agents for Nanomaterial Functionalization

For researchers, scientists, and drug development professionals, the surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. Silane coupling agents are among the most versatile and widely used molecules for this purpose, capable of forming stable covalent bonds with the surface of various inorganic nanomaterials, particularly those with hydroxyl groups, such as silica and metal oxides. This guide provides a comparative study of three commonly employed silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES), (3-Mercaptopropyl)trimethoxysilane (MPTMS), and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).

Performance Comparison of Silane Coupling Agents

The choice of silane coupling agent significantly impacts the surface properties of the functionalized nanomaterials. The following tables summarize key performance metrics for APTES, MPTMS, and GPTMS, primarily on silica (SiO₂) and iron oxide (Fe₃O₄) nanoparticles, based on reported experimental data. It is important to note that direct comparisons can be influenced by varying experimental conditions across different studies.

Table 1: Comparison of Grafting and Surface Wettability

Silane Coupling AgentNanomaterial SubstrateGrafting Ratio / DensityWater Contact Angle (°)Reference
APTES SiO₂0.62 - 0.87 molecules/nm²-[1]
Fe₃O₄@SiO₂~8.4% (weight loss)-[2]
MPTMS SiO₂7.2% - 16.8% (weight loss)15.3° - 54.5°[3]
SiO₂22.9% (grafting ratio)-[4][5][6]
Fe₃O₄@SiO₂~7.9% (weight loss)-[2]
GPTMS SiO₂-93° ± 6° (on a functionalized coating)[7]

Note: Grafting ratio is often determined by thermogravimetric analysis (TGA) as the percentage of weight loss corresponding to the organic silane layer.

Table 2: Comparison of Surface Charge and Particle Size

Silane Coupling AgentNanomaterial SubstrateZeta Potential (mV)Change in Hydrodynamic DiameterReference
APTES SiO₂+32.5 ± 2.2-[8]
Fe₃O₄@SiO₂+25-
MPTMS SiO₂-11.1 to -17.4-[9]
Fe₃O₄@SiO₂-35-
GPTMS SiO₂+38Increase from 46 nm to 63 nm[10]

Mechanism of Silanization

The functionalization of nanomaterials with silane coupling agents generally proceeds through a two-step hydrolysis and condensation reaction. The alkoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanol groups then condense with the hydroxyl groups on the surface of the nanomaterial, forming stable siloxane (Si-O-Si) bonds.

SilanizationMechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OR')₃ HydrolyzedSilane R-Si(OH)₃ Silane->HydrolyzedSilane + 3 H₂O Water H₂O FunctionalizedNanomaterial Nanomaterial-O-Si-R HydrolyzedSilane->FunctionalizedNanomaterial + Nanomaterial-OH HydrolyzedSilane->FunctionalizedNanomaterial - 3 R'OH Nanomaterial Nanomaterial-OH ExperimentalWorkflow start Start synthesis Nanoparticle Synthesis (e.g., Stöber method for SiO₂) start->synthesis cleaning Nanoparticle Cleaning & Activation (e.g., acid wash, drying) synthesis->cleaning silanization Silanization Reaction (Dispersion in solvent with silane) cleaning->silanization washing Washing & Purification (Centrifugation, redispersion) silanization->washing drying Drying (Vacuum oven) washing->drying characterization Characterization (TGA, Zeta Potential, Contact Angle, FTIR, TEM) drying->characterization end End characterization->end

References

A Comparative Guide to Crosslinking Agents for Biomaterials: Evaluating Potassium Methylsilanetriolate Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision in the fabrication of robust and biocompatible biomaterials. This guide provides an objective comparison of potassium methylsilanetriolate against commonly used crosslinking agents—glutaraldehyde, genipin, and transglutaminase—supported by available experimental data and detailed methodologies.

Introduction to Crosslinking in Biomaterials

Crosslinking is a fundamental process for stabilizing hydrogels and other biomaterials derived from natural polymers like collagen, gelatin, and chitosan.[1] It enhances mechanical properties, controls degradation rates, and reduces antigenicity.[2] However, the ideal crosslinking agent must not only be effective but also exhibit minimal cytotoxicity to ensure the biocompatibility of the final product.[3] This guide delves into the efficacy of four distinct crosslinking agents, with a special focus on the potential of the organosilicon compound, potassium methylsilanetriolate.

While glutaraldehyde has been a historically prevalent and cost-effective crosslinker, concerns over its cytotoxicity have driven the exploration of alternatives.[2] Genipin, a naturally derived agent, and transglutaminase, an enzyme, have emerged as popular, more biocompatible options.[4][5] Potassium methylsilanetriolate, a silane-based compound, represents a less conventional but potentially advantageous alternative, primarily used in other industries for its ability to form stable siloxane networks.[6]

Comparative Efficacy of Crosslinking Agents

The performance of a crosslinking agent is evaluated based on several key parameters: its effect on the mechanical strength of the biomaterial, its biocompatibility, and the stability it imparts. The following tables summarize the available quantitative data for glutaraldehyde, genipin, transglutaminase, and a representative silane coupling agent, γ-glycidoxypropyltrimethoxysilane (GPTMS), as a proxy for potassium methylsilanetriolate due to the lack of direct comparative studies on the latter in biomaterial applications.

Table 1: Comparative Mechanical Properties of Crosslinked Biomaterials

Crosslinking AgentBiomaterialYoung's Modulus (kPa)Tensile Strength (MPa)Source(s)
GlutaraldehydeGelatin Nanoparticles5,480 - 14,260-[7]
Gelatin Hydrogels99.43-[1]
GenipinGelatin Scaffolds--[8]
Collagen GelsVariable with concentration-[9]
TransglutaminaseGelatin Hydrogels (10%)-2.17 ± 0.17[5]
Gelatin Hydrogels (8-10%)50 - 100-[10]
GPTMS (Silane)Gelatin-Silica Aerogels31,000 - 78,0004 - 10[11]

Table 2: Biocompatibility and Stability of Crosslinked Biomaterials

Crosslinking AgentCytotoxicitySwelling Ratio (%)DegradationSource(s)
GlutaraldehydeHigh-Slow[2][7]
GenipinLow-Moderate[4][9]
TransglutaminaseLowVariableTunable with concentration[5][10][12]
GPTMS (Silane)Low (for some silanes)Lower than HEC-GPTMSSlower than HEC-GPTMS[13][14]

Mechanism of Action and Signaling Pathways

The crosslinking mechanisms of these agents are fundamentally different, influencing their reaction kinetics and the final properties of the biomaterial.

Glutaraldehyde reacts with primary amine groups (e.g., lysine residues in proteins) to form Schiff bases, which can further polymerize to create stable crosslinks.[8][15]

Genipin also reacts with primary amines, but through a more complex mechanism involving nucleophilic attack followed by dimerization or polymerization, resulting in a characteristic blue coloration.[4][16]

Transglutaminase is an enzyme that catalyzes the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[5][17] This enzymatic reaction is highly specific and occurs under physiological conditions.

Potassium Methylsilanetriolate , like other silane coupling agents, undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH). These silanols can then condense with each other (forming stable siloxane bonds, Si-O-Si) and with hydroxyl or amine groups on the biopolymer, creating a crosslinked network.[18][19]

Below is a DOT script representation of the generalized hydrolysis and condensation mechanism for a silane crosslinker.

Silane_Crosslinking cluster_hydrolysis Hydrolysis cluster_condensation Condensation Potassium_Methylsilanetriolate Potassium Methylsilanetriolate (R-Si(OK)3) Silanetriol Methylsilanetriol (R-Si(OH)3) Potassium_Methylsilanetriolate->Silanetriol + 3H2O KOH KOH Potassium_Methylsilanetriolate->KOH - 3KOH Water H2O Water->Silanetriol Silanetriol_1 Methylsilanetriol Silanetriol->Silanetriol_1 To Condensation Silanetriol_2 Methylsilanetriol Crosslinked_Network Crosslinked Network (Si-O-Si and Si-O-Polymer bonds) Silanetriol_1->Crosslinked_Network Silanetriol_2->Crosslinked_Network Biopolymer Biopolymer (-OH, -NH2 groups) Biopolymer->Crosslinked_Network Swelling_Ratio_Workflow Start Start Prepare_Samples Prepare dry hydrogel samples (Record Wd) Start->Prepare_Samples Immerse_PBS Immerse in PBS at 37°C Prepare_Samples->Immerse_PBS Incubate Incubate for set time intervals Immerse_PBS->Incubate Measure_Weight Remove, blot, and weigh (Record Ws) Incubate->Measure_Weight Check_Equilibrium Is weight constant? Measure_Weight->Check_Equilibrium Check_Equilibrium->Incubate No Calculate_Ratio Calculate Swelling Ratio: [(Ws - Wd) / Wd] x 100 Check_Equilibrium->Calculate_Ratio Yes End End Calculate_Ratio->End Cytotoxicity_Assay_Workflow Start Start Prepare_Extracts Prepare biomaterial extracts (ISO 10993-12) Start->Prepare_Extracts Culture_Cells Culture cells to sub-confluence Start->Culture_Cells Expose_Cells Expose cells to extracts, positive & negative controls Prepare_Extracts->Expose_Cells Culture_Cells->Expose_Cells Incubate Incubate for 24-48 hours Expose_Cells->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Analyze_Data Analyze data and compare to controls Assess_Viability->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Biocompatibility of Tripotassium;methyl(trioxido)silane Coatings for Medical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Tripotassium;methyl(trioxido)silane Coatings Compared to Established Alternatives.

In the pursuit of advanced medical devices and drug delivery systems, the biocompatibility of surface coatings is a paramount concern. This guide provides a comparative analysis of this compound coatings, a promising but less documented surface modification, against two well-established alternatives: Polyethylene Glycol (PEG) and Polytetrafluoroethylene (PTFE). This report synthesizes available experimental data on key biocompatibility indicators, including cytotoxicity, hemocompatibility, and cell adhesion, to assist researchers in making informed material selections.

Executive Summary

This compound, a member of the silane family, offers potential for surface modification to enhance the biocompatibility of medical implants and devices.[1] While general information suggests silane coatings are biocompatible, specific quantitative data for this compound remains limited in publicly accessible research. This guide presents the available data for this novel coating alongside a comprehensive review of the performance of PEG and PTFE, benchmark materials in the medical field. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols based on international standards to ensure reproducibility and aid in the design of future studies.

Performance Comparison

A critical aspect of biocompatibility is the cellular response to a material. Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the extent to which a material is harmful to living cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[2] Hemocompatibility, the property of a material to not induce adverse reactions in the blood, is another crucial factor, often evaluated by measuring the percentage of red blood cell lysis (hemolysis). A hemolysis rate of less than 2% is typically considered acceptable for blood-contacting devices.[3]

Table 1: In Vitro Cytotoxicity Data

Coating MaterialCell TypeAssayCell Viability (%)Source
This compound Osteoblasts, Fibroblasts-Data Not Available-
Polyethylene Glycol (PEG) Caco-2MTT45% (PEG 400), 80% (PEG 4000)[4]
Caco-2NR~50-80% (Varies with MW)[4]
Fibroblasts, Osteoblasts->100% (Compared to control)[5]
Polytetrafluoroethylene (PTFE) Endothelial CellsDirect ContactNo deleterious effects observed[6]
MG-63 Osteoblast-like cells-Supported attachment and growth[7]

Table 2: Hemocompatibility Data

Coating MaterialTestResultSource
This compound -Data Not Available-
Polyethylene Glycol (PEG) Hemolysis< 1%[8]
HemolysisReduced by >40% compared to PBS[9]
Polytetrafluoroethylene (PTFE) Hemolysis0.9% (Modified ePTFE)[10]
HemolysisNon-hemolytic[6]

Table 3: Cell Adhesion Data

Coating MaterialCell TypeAdhesion CharacteristicsSource
This compound -Data Not Available-
Polyethylene Glycol (PEG) Fibroblasts, HeLaReduced adhesion by 50-62%[11]
Polytetrafluoroethylene (PTFE) Valvular Interstitial CellsStrongly promoted adhesion[12]
Endothelial CellsDid not promote adhesion[12]
PlateletsReduced adhesion[10][12]

Experimental Workflows and Signaling Pathways

To understand the evaluation process of these coatings, the following diagrams illustrate the typical experimental workflows for cytotoxicity and hemocompatibility testing as guided by the International Organization for Standardization (ISO) 10993 series.

Cytotoxicity_Workflow cluster_prep Sample Preparation (ISO 10993-12) cluster_incubation Incubation (ISO 10993-5) cluster_eval Evaluation (ISO 10993-5) start Coated Medical Device extraction Extraction in Culture Medium start->extraction incubation Incubate Cells with Extract (24-72h) extraction->incubation cell_culture Prepare Cell Culture (e.g., L929 Fibroblasts) cell_culture->incubation qualitative Qualitative Assessment (Microscopy) incubation->qualitative quantitative Quantitative Assessment (e.g., MTT Assay) incubation->quantitative result Determine Cytotoxicity Grade/Percentage qualitative->result quantitative->result

Caption: Workflow for In Vitro Cytotoxicity Testing.

Hemocompatibility_Workflow cluster_prep Sample Preparation cluster_contact Blood Contact (ISO 10993-4) cluster_analysis Analysis start Coated Material incubation Incubate Material with Blood start->incubation blood Obtain Fresh Human Blood blood->incubation centrifuge Centrifugation incubation->centrifuge spectro Spectrophotometry of Supernatant centrifuge->spectro hemolysis Calculate % Hemolysis spectro->hemolysis

Caption: Workflow for In Vitro Hemolysis Testing.

Detailed Experimental Protocols

In Vitro Cytotoxicity Testing (ISO 10993-5)

The in vitro cytotoxicity of the coatings is evaluated to determine their potential to cause cell death or inhibit cell growth.[2][13]

1. Sample Preparation and Extraction (as per ISO 10993-12):

  • The coated material is first sterilized using a method appropriate for the material that does not alter its properties.

  • An extract of the material is prepared by incubating it in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium with 10% fetal bovine serum) at 37°C for a specified period (typically 24 to 72 hours).[2] The ratio of the material surface area to the volume of the medium is standardized.

2. Cell Culture and Incubation:

  • A suitable mammalian cell line, such as L929 mouse fibroblasts, is cultured under standard conditions (37°C, 5% CO2).[2]

  • The cells are seeded in multi-well plates and allowed to attach and grow until they reach sub-confluency.

  • The culture medium is then replaced with the extract obtained from the coated material. Control groups include cells incubated with fresh culture medium (negative control) and a material known to be cytotoxic (positive control).

3. Evaluation:

  • Qualitative Evaluation: After the incubation period, the cells are examined under a microscope to assess their morphology, any signs of cell lysis, and the degree of confluency. A grading system (0-4) is often used to score the cytotoxic effect.[14]

  • Quantitative Evaluation (MTT Assay):

    • The MTT reagent is added to each well and incubated for a few hours.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage relative to the negative control.[4]

Hemocompatibility Testing: Hemolysis (ISO 10993-4)

This test assesses the potential of a blood-contacting material to damage red blood cells.[3][15]

1. Sample and Blood Preparation:

  • The coated material is prepared according to standardized dimensions.

  • Fresh human blood, typically with an anticoagulant like citrate, is collected.

2. Direct Contact Method:

  • The coated material is placed in a tube containing a diluted blood suspension.

  • A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (e.g., saline, causing no hemolysis) are run in parallel.[16]

  • The tubes are incubated under controlled conditions (e.g., gentle agitation at 37°C) for a specified time.

3. Analysis:

  • After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • The amount of hemoglobin released into the supernatant is measured using a spectrophotometer at a specific wavelength (e.g., 545 nm).[8]

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Conclusion

This comparative guide highlights the current state of knowledge regarding the biocompatibility of this compound coatings in relation to established materials like PEG and PTFE. While PEG and PTFE have a substantial body of research supporting their biocompatibility for various medical applications, there is a clear need for more quantitative experimental data on this compound. The provided experimental protocols, based on ISO standards, offer a framework for researchers to conduct such studies, enabling a more direct and robust comparison. Future research should focus on generating specific data on the cytotoxicity, hemocompatibility, and cell adhesion properties of this compound coatings to fully validate their potential in the medical field.

References

Assessing the Long-Term Stability of Surfaces Treated with Potassium Methylsilanetriolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of surface treatments is a critical factor in a multitude of research and development applications, from protecting building materials to ensuring the performance of biomedical devices. Potassium methylsilanetriolate is a widely used silicon-based water repellent, but a thorough understanding of its long-term performance in comparison to other available treatments is essential for informed material selection. This guide provides an objective comparison of potassium methylsilanetriolate with other common hydrophobic surface treatments, supported by experimental data to assess their long-term stability.

Comparative Performance of Hydrophobic Surface Treatments

The selection of an appropriate surface treatment depends on the substrate material, the environmental conditions, and the desired duration of performance. This section compares the performance of potassium methylsilanetriolate with other common hydrophobic agents based on key performance indicators.

Water Repellency and Absorption

A primary function of these treatments is to render a surface hydrophobic, thereby reducing water absorption. This is quantified by measuring the water contact angle and the percentage of water absorbed over time.

Treatment TypeSubstrateInitial Water Contact Angle (°)Water Contact Angle after Weathering (°)Water Absorption (%)Test Conditions / Weathering
Potassium Methylsilanetriolate Ceramic Tiles>90 (initial)0 (after 6 years natural exposure)-Natural Weathering[1]
Siloxane Ceramic Tiles>90 (initial)0 (after 6 years natural exposure)-Natural Weathering[1]
Silane Concrete--<1 (after 14 days immersion)Water Immersion[2]
Potassium Silicate Concrete48.67-~2.5 (after 14 days immersion)Water Immersion[2]
Osmotic Curing Agent Concrete--~2.5 (after 14 days immersion)Water Immersion[2]
Silane/Siloxane Coating 1 Limestone110-12677-92 (after freeze-thaw)-Freeze-Thaw Cycles (EN 12371)[3]
Silane/Siloxane Coating 2 Limestone97-11089-103 (after freeze-thaw)-Freeze-Thaw Cycles (EN 12371)[3]
Silane/Siloxane Coating 3 Limestone130-13495-130 (after freeze-thaw)-Freeze-Thaw Cycles (EN 12371)[3]
Silane/Siloxane Coating 1 Limestone120-12670 (after salt spray)-Salt Crystallisation (EN 14147)[4]
Silane/Siloxane Coating 2 Limestone97-10791 (after salt spray)-Salt Crystallisation (EN 14147)[4]
Silane/Siloxane Coating 3 Limestone130-134120 (after salt spray)-Salt Crystallisation (EN 14147)[4]
Sodium Silicate + Potassium Silicate Concrete83.5-- (permeability reduced by 60.6%)-

Note: The data presented is a summary from various studies and may not represent a direct head-to-head comparison under identical conditions. The effectiveness of a treatment is highly dependent on the substrate and the specific formulation of the product.

Experimental Protocols

To ensure the reproducibility and validity of long-term stability assessments, detailed and standardized experimental protocols are crucial. Below are outlines of key experimental methodologies cited in this guide.

Water Contact Angle Measurement

The water contact angle is a primary indicator of a surface's hydrophobicity.

Methodology:

  • Sample Preparation: The substrate is treated with the respective surface agent according to the manufacturer's instructions and allowed to cure under specified conditions (e.g., temperature, humidity, time).

  • Droplet Deposition: A micro-syringe is used to place a small droplet of deionized water (typically 5-10 µL) onto the treated surface.

  • Image Capture: A goniometer equipped with a high-resolution camera captures the image of the water droplet on the surface.

  • Angle Measurement: Software is used to analyze the captured image and measure the angle between the tangent of the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.

  • Data Analysis: Multiple measurements are taken at different locations on the surface to obtain an average contact angle.

Water Absorption Test

This test quantifies the amount of water a treated substrate absorbs over a specific period.

Methodology:

  • Initial Weighing: The dry weight of the treated and untreated (control) samples is recorded.

  • Immersion: The samples are immersed in deionized water, ensuring all surfaces are fully submerged.

  • Periodic Weighing: At predetermined time intervals (e.g., 1, 2, 6, 24, 48 hours), the samples are removed from the water, the surface is gently blotted to remove excess water, and the wet weight is recorded.

  • Calculation: The percentage of water absorption is calculated using the following formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100

  • Data Analysis: The water absorption over time is plotted to compare the performance of different treatments.

Accelerated Weathering Tests

Accelerated weathering tests simulate the long-term effects of environmental exposure in a condensed timeframe.

Methodology:

  • Sample Exposure: Treated samples are placed in a weathering chamber.

  • Cycle Programming: The chamber is programmed to run specific cycles that simulate different environmental stressors:

    • UV Radiation: Simulates exposure to sunlight using xenon arc or fluorescent UV lamps.

    • Freeze-Thaw Cycles: Alternating between freezing and thawing temperatures to simulate winter conditions.

    • Salt Spray: Exposure to a saline mist to simulate coastal or de-icing salt environments.

    • Humidity and Condensation: Simulates the effects of rain and dew.

  • Performance Evaluation: After a predetermined number of cycles or exposure hours, the samples are removed and their properties (e.g., water contact angle, water absorption, visual appearance) are re-evaluated to assess the degradation of the treatment.

Visualizing Experimental Workflows and Relationships

Understanding the logical flow of experiments and the factors influencing stability is crucial for comprehensive assessment.

Experimental_Workflow cluster_prep Sample Preparation cluster_initial Initial Performance Assessment cluster_weathering Accelerated Weathering cluster_post Post-Weathering Performance Assessment cluster_analysis Data Analysis & Comparison Prep Substrate Preparation & Cleaning Treat Application of Surface Treatments (Potassium Methylsilanetriolate & Alternatives) Prep->Treat Cure Curing of Treated Samples Treat->Cure Initial_CA Measure Initial Water Contact Angle Cure->Initial_CA Initial_WA Measure Initial Water Absorption Cure->Initial_WA UV UV Radiation Exposure Initial_CA->UV FreezeThaw Freeze-Thaw Cycling Initial_CA->FreezeThaw SaltSpray Salt Spray Exposure Initial_CA->SaltSpray Initial_WA->UV Initial_WA->FreezeThaw Initial_WA->SaltSpray Post_CA Measure Final Water Contact Angle UV->Post_CA Post_WA Measure Final Water Absorption UV->Post_WA Visual Visual Inspection for Degradation UV->Visual FreezeThaw->Post_CA FreezeThaw->Post_WA FreezeThaw->Visual SaltSpray->Post_CA SaltSpray->Post_WA SaltSpray->Visual Compare Compare Long-Term Stability of Treatments Post_CA->Compare Post_WA->Compare Visual->Compare

Caption: Experimental workflow for assessing long-term stability.

Stability_Factors cluster_treatment Treatment Properties cluster_substrate Substrate Properties cluster_environment Environmental Factors T_Chem Chemical Composition Stability Long-Term Stability T_Chem->Stability T_Conc Concentration T_Conc->Stability T_Penetration Penetration Depth T_Penetration->Stability S_Porosity Porosity S_Porosity->Stability S_Chemistry Surface Chemistry S_Chemistry->Stability S_Roughness Surface Roughness S_Roughness->Stability E_UV UV Radiation E_UV->Stability E_Moisture Moisture/Humidity E_Moisture->Stability E_Temp Temperature Fluctuations E_Temp->Stability E_Salt Salt Exposure E_Salt->Stability

Caption: Factors affecting the long-term stability of surface treatments.

Conclusion

The long-term stability of a hydrophobic surface treatment is a complex interplay of the treatment's chemical nature, the substrate's properties, and the severity of the environmental exposure. While potassium methylsilanetriolate can provide effective initial water repellency, its long-term performance, particularly under harsh conditions, may be comparable to or, in some cases, surpassed by other treatments like silanes and siloxanes, especially on mineral substrates. The data suggests that for applications requiring extended durability, particularly in environments with significant weathering stresses, silane-based treatments often exhibit superior longevity. However, the choice of the optimal surface treatment requires careful consideration of the specific application and a thorough evaluation of performance data under relevant conditions. This guide serves as a starting point for researchers and professionals to make more informed decisions in the selection and application of hydrophobic surface treatments.

References

A Comparative Guide to Organosilicate Materials Synthesized from Tripotassium;methyl(trioxido)silane and Alternative Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characteristics of materials synthesized using tripotassium;methyl(trioxido)silane and other commonly employed silicon-based precursors. While direct, side-by-side quantitative comparisons in existing literature are limited, this document collates available data to offer insights into the potential advantages and distinguishing features of materials derived from this highly reactive organosilane.

Introduction to Precursors for Organosilicate Materials

The synthesis of functionalized silica materials is a cornerstone of advanced materials science, with applications ranging from drug delivery to catalysis and coatings. The choice of the silicon precursor is a critical determinant of the final material's properties. This compound (also known as potassium methylsilanetriolate) is an organosilicon compound noted for its high reactivity and water solubility, which distinguishes it from more conventional precursors.[1] It serves as a precursor for silicone polymers and can be used in surface treatments to enhance adhesion, hydrophobicity, and corrosion resistance on substrates like glass and metals.

Alternative and more commonly studied precursors include tetraethyl orthosilicate (TEOS), which produces purely siliceous materials, and methyltrimethoxysilane (MTMS), which, like this compound, incorporates methyl functional groups to impart hydrophobicity.

Comparative Data of Material Properties

The following tables summarize typical quantitative data for materials synthesized from different precursors. It is important to note that these values are collated from various studies and may not represent directly comparable experimental conditions.

Table 1: Physicochemical Properties of Synthesized Silica Materials

PropertyThis compound DerivedTEOS Derived (Typical)MTMS/TEOS Co-gelation Derived
Surface Area (BET) Data not readily available in literature500-1200 m²/g[2][3]600-1000 m²/g
Pore Size Data not readily available in literature2-10 nm[2][3][4]2-7 nm[2]
Particle Size Data not readily available in literature25-100 nm[2]35-550 nm[4]
Hydrophobicity (Water Contact Angle) Expected to be hydrophobic due to methyl groupsHydrophilic (low contact angle)87.6° - 120° (hydrophobic)[5][6]
Thermal Stability Good thermal stability is a known characteristic[7]High, typical for silicaStable up to ~420 °C[6]

Table 2: Mechanical and Dielectric Properties of Organosilicate Films

PropertyOrganosilicate Glass (General)
Young's Modulus 4.47 - 8.07 GPa[8]
Dielectric Constant (k) 2.4 - 3.3[8][9]

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below.

Brunauer-Emmett-Teller (BET) Surface Area and Pore Size Analysis
  • Principle: This technique determines the specific surface area and pore size distribution of a porous material by measuring the amount of gas (typically nitrogen) that adsorbs to the surface at cryogenic temperatures.

  • Protocol:

    • Degas the synthesized material under vacuum at an elevated temperature (e.g., 150-300 °C) for several hours to remove any adsorbed moisture and volatile impurities.

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Introduce known amounts of nitrogen gas to the sample and measure the pressure.

    • Construct an adsorption-desorption isotherm by plotting the amount of gas adsorbed against the relative pressure.

    • Apply the BET theory to the adsorption data to calculate the specific surface area.

    • Use methods such as the Barrett-Joyner-Halenda (BJH) analysis on the desorption branch of the isotherm to determine the pore size distribution.

Scanning Electron Microscopy (SEM)
  • Principle: SEM is used to visualize the surface morphology and particle size of the synthesized materials. A focused beam of electrons is scanned across the sample, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image.

  • Protocol:

    • Mount a small amount of the dried powder sample onto an SEM stub using conductive adhesive tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Introduce the sample into the SEM chamber and evacuate to high vacuum.

    • Apply an accelerating voltage and scan the electron beam across the sample to acquire images at various magnifications.

Water Contact Angle (WCA) Measurement
  • Principle: This measurement quantifies the hydrophobicity of a material's surface by determining the angle at which a liquid droplet (in this case, water) interfaces with the solid surface. Higher contact angles indicate greater hydrophobicity.

  • Protocol:

    • Prepare a flat, smooth surface of the material, typically by pressing the powder into a pellet or spin-coating a dispersion onto a substrate.

    • Place the sample on the stage of a contact angle goniometer.

    • Dispense a small droplet of deionized water onto the surface.

    • Use the goniometer's camera and software to measure the angle formed at the three-phase (liquid, solid, vapor) contact point.

    • Average measurements from multiple droplets at different locations on the surface to ensure statistical reliability.[10]

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and composition of materials.

  • Protocol:

    • Place a small, known mass of the sample into a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to events such as the desorption of water or the decomposition of organic functional groups.

Visualizations

Sol_Gel_Process cluster_precursors Precursors cluster_process Sol-Gel Process Tripotassium This compound Hydrolysis Hydrolysis Tripotassium->Hydrolysis TEOS TEOS TEOS->Hydrolysis MTMS MTMS MTMS->Hydrolysis Condensation Condensation Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Material Material Drying->Material Final Material

Caption: General workflow of the sol-gel synthesis process.

Characterization_Workflow cluster_characterization Material Characterization cluster_properties Determined Properties Synthesized_Material Synthesized Material BET BET Analysis (Surface Area, Pore Size) Synthesized_Material->BET SEM SEM (Morphology, Particle Size) Synthesized_Material->SEM WCA Water Contact Angle (Hydrophobicity) Synthesized_Material->WCA TGA TGA (Thermal Stability) Synthesized_Material->TGA FTIR FTIR (Functional Groups) Synthesized_Material->FTIR Physicochemical Physicochemical Properties BET->Physicochemical Structural Structural Properties SEM->Structural Surface Surface Properties WCA->Surface Thermal Thermal Properties TGA->Thermal FTIR->Physicochemical

Caption: Experimental workflow for material characterization.

References

Safety Operating Guide

Personal protective equipment for handling tripotassium;methyl(trioxido)silane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tripotassium;methyl(trioxido)silane

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 31795-24-1), also known as potassium methylsilanetriolate. This substance is classified as corrosive and poses a significant risk of severe skin burns and eye damage.[1][2][3][4] Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Specifications

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to inspect all PPE for integrity before each use.[3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles with a face shield, conforming to EN166 or NIOSH standards.[3][4] Contact lenses should not be worn.[5]Protects against splashes that can cause severe eye damage.[1][5][6]
Hand Protection Short-Term/Splash: Butyl rubber or nitrile rubber gloves (>0.1 mm thickness).[7] Extended Contact: Viton gloves (0.4 mm thickness) with a breakthrough time of >30 minutes.[7]Provides a barrier against a corrosive material that causes severe skin burns.[1][5][6]
Body Protection A chemical-resistant apron or lab coat over fire/flame-resistant clothing.[4] For larger quantities or significant splash risk, a full chemical-resistant suit is recommended.Protects skin from accidental contact and splashes.[8]
Respiratory Protection Not typically required if handled in a properly functioning chemical fume hood.[9] If vapors or mists are generated outside of a fume hood, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5][6]Prevents irritation to the respiratory tract.[5][6]

Operational and Disposal Plan

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

I. Pre-Handling and Preparation
  • Training and Documentation: Ensure all personnel have been trained on the hazards of and safe handling procedures for corrosive materials.[9] Review the Safety Data Sheet (SDS) before beginning any work.[9]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6] Ensure a spill kit with appropriate absorbent materials is available.

  • Work Area Setup: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][9]

  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.

II. Handling and Experimental Use
  • Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes. Keep the container tightly closed when not in use.[5]

  • Dilution: If preparing a solution, always add the corrosive material slowly to the solvent (e.g., water), never the other way around, to avoid a violent reaction.[9]

  • Experimental Procedure: Conduct all experimental work within the fume hood. Keep all containers labeled and sealed when not in immediate use.

III. Post-Handling and Decontamination
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using appropriate cleaning agents.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, using the proper removal technique to avoid skin contact.[3]

  • Personal Hygiene: Immediately wash hands and any other potentially exposed skin with soap and water after handling is complete.[6]

IV. Storage and Waste Disposal
  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed, compatible container.[3] Store away from incompatible materials such as acids and aluminum metal.[5][6] It is recommended to store corrosive materials in secondary containment.[9]

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all chemical waste through your institution's hazardous waste management program.[1][5][6] Do not pour down the drain.[1] Contaminated packaging should be handled in the same manner as the substance itself.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Storage & Disposal prep_training Training & SDS Review prep_emergency Check Emergency Equipment prep_training->prep_emergency prep_setup Set Up in Fume Hood prep_emergency->prep_setup prep_ppe Don PPE prep_setup->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense Proceed to Handling handle_experiment Conduct Experiment handle_dispense->handle_experiment post_decon Decontaminate Area handle_experiment->post_decon Experiment Complete post_ppe Remove PPE post_decon->post_ppe post_hygiene Wash Hands post_ppe->post_hygiene disp_storage Store Securely post_hygiene->disp_storage End of Session disp_waste Collect Waste disp_storage->disp_waste disp_dispose Dispose via HazWaste disp_waste->disp_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.